1-Bromo-2,5-difluorobenzene-d3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
1219795-54-6 |
|---|---|
Molekularformel |
C6H3BrF2 |
Molekulargewicht |
196.01 g/mol |
IUPAC-Name |
1-bromo-2,4,5-trideuterio-3,6-difluorobenzene |
InChI |
InChI=1S/C6H3BrF2/c7-5-3-4(8)1-2-6(5)9/h1-3H/i1D,2D,3D |
InChI-Schlüssel |
XCRCSPKQEDMVBO-CBYSEHNBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])Br)F)[2H] |
Kanonische SMILES |
C1=CC(=C(C=C1F)Br)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2,5-difluorobenzene-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties of 1-Bromo-2,5-difluorobenzene-d3, a deuterated analog of 1-Bromo-2,5-difluorobenzene. Given the limited availability of specific experimental data for the deuterated compound, this guide also includes detailed information on the non-deuterated form, which is expected to have very similar physical and chemical properties. Furthermore, this document outlines the broader significance of deuterium labeling in research and drug development, along with generalized experimental workflows for synthesis and analysis.
Core Properties of this compound
This compound is a stable, isotopically labeled compound. The replacement of three hydrogen atoms with deuterium isotopes makes it a valuable tool in various scientific applications, particularly in mechanistic studies, as a tracer, or as an internal standard in analytical chemistry.[][2]
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1219795-54-6 | [3][4] |
| Molecular Formula | C₆D₃BrF₂ | [3] |
| Molecular Weight | 196.01 g/mol | |
| Isotopic Enrichment | ≥98 atom % D | |
| Appearance | Colorless Liquid | |
| Storage Conditions | Store at room temperature |
Properties of 1-Bromo-2,5-difluorobenzene (Non-deuterated)
The non-deuterated analog, 1-Bromo-2,5-difluorobenzene, has been more extensively characterized. Its properties are presented below and are expected to be very similar to its deuterated counterpart. This compound is a versatile intermediate in the synthesis of pharmaceuticals and advanced materials. The presence of bromine and fluorine atoms on the benzene ring enhances its electrophilic nature, making it suitable for various nucleophilic substitution reactions.
Table 2: Properties of 1-Bromo-2,5-difluorobenzene
| Property | Value | Source(s) |
| CAS Number | 399-94-0 | |
| Molecular Formula | C₆H₃BrF₂ | |
| Molecular Weight | 192.99 g/mol | |
| Appearance | Colorless to light yellow clear liquid | |
| Melting Point | -31 °C | |
| Boiling Point | 58-59 °C at 20 mmHg | |
| Density | 1.708 - 1.72 g/mL at 25 °C | |
| Refractive Index | n20/D 1.508 - 1.51 | |
| Purity | ≥ 98% (GC) | |
| Storage Conditions | Store at 2 - 8 °C or room temperature, sealed in dry conditions | |
| Solubility | Insoluble in water |
Applications of Deuteration in Research and Drug Development
The strategic replacement of hydrogen with deuterium, known as deuteration, is a powerful tool in modern chemistry and pharmacology. This subtle isotopic substitution can significantly alter a molecule's properties, leading to a range of benefits.
-
Improved Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve C-H bond cleavage, leading to a longer drug half-life and potentially reduced dosing frequency.
-
Reduced Toxicity: By slowing metabolism, deuteration can decrease the formation of toxic metabolites, thereby improving the safety profile of a drug.
-
Enhanced Bioavailability: Slower pre-systemic metabolism can lead to higher concentrations of the unmetabolized drug reaching systemic circulation.
-
Tracers in Mechanistic Studies: Deuterium-labeled compounds are invaluable for elucidating reaction mechanisms and metabolic pathways. By tracking the position of the deuterium atoms, researchers can gain insights into complex biological and chemical processes.
-
Internal Standards: Due to their mass difference, deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry (LC-MS or GC-MS), improving the accuracy and reproducibility of measurements.
Experimental Protocols and Workflows
General Synthesis of Deuterated Aromatic Compounds
The synthesis of deuterated aromatic compounds can be achieved through several methods, with hydrogen-deuterium (H-D) exchange being a common approach. This can be accomplished using various techniques, including acid or base catalysis, transition metal catalysis, or heating in the presence of a deuterium source like deuterium oxide (D₂O).
Analytical Workflow for Quality Control
The characterization of deuterated compounds is crucial to confirm the position and extent of deuterium incorporation, as well as the overall purity of the sample. A multi-technique approach is often employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to observe the disappearance of proton signals at specific positions, while ²H NMR directly detects the deuterium nuclei. This provides unambiguous structural information.
-
Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is used to determine the molecular weight and the isotopic distribution (isotopologue purity) of the compound.
Safety and Handling
The safety data for this compound is not extensively documented. However, based on the Safety Data Sheet (SDS) for the non-deuterated analog, 1-Bromo-2,5-difluorobenzene, the following precautions should be taken. The compound is considered a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.
-
Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
It is crucial to consult the specific Safety Data Sheet provided by the supplier before handling this compound.
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on available data and may not be exhaustive. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.
References
Technical Guide: Physicochemical Characteristics of Deuterated 1-Bromo-2,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of deuterated 1-Bromo-2,5-difluorobenzene. Due to the specific nature of this isotopically labeled compound, direct experimental data is limited. Therefore, this document synthesizes information from its non-deuterated analogue, 1-Bromo-2,5-difluorobenzene, and established principles of deuterium labeling. The guide includes key physical and chemical properties, detailed experimental protocols for the synthesis of the parent compound and a plausible method for its deuteration, and workflow diagrams to illustrate these processes. This document is intended to serve as a foundational resource for researchers utilizing this compound in areas such as pharmaceutical development, materials science, and metabolic studies.
Introduction
1-Bromo-2,5-difluorobenzene is a versatile fluorinated aromatic compound used as a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its unique substitution pattern enhances its electrophilic properties, making it a valuable building block for complex organic molecules.[1] Deuterium labeling, the process of replacing hydrogen atoms with their heavier isotope, deuterium, is a critical tool in drug development for studying reaction mechanisms, understanding metabolic pathways (pharmacokinetics), and potentially enhancing a drug's metabolic stability (the "deuterium effect"). While chemical properties remain nearly identical, the physical properties of deuterated compounds are altered, which is particularly useful for applications like NMR spectroscopy and mass spectrometry.[2]
This guide focuses on the characteristics of deuterated 1-Bromo-2,5-difluorobenzene, providing the best available data based on its non-deuterated counterpart and general deuteration methodologies.
Physicochemical Properties
The following table summarizes the known physicochemical properties of 1-Bromo-2,5-difluorobenzene. The properties for the deuterated analogue (perdeuterated, C₆D₃BrF₂) are estimated based on the general effects of isotopic substitution, which typically leads to a slight increase in molecular weight, density, and boiling point.
| Property | 1-Bromo-2,5-difluorobenzene (Non-deuterated) | Deuterated 1-Bromo-2,5-difluorobenzene (Estimated) |
| Molecular Formula | C₆H₃BrF₂[1] | C₆D₃BrF₂ |
| Molecular Weight | 192.99 g/mol [1] | Approx. 196.01 g/mol |
| Appearance | Colorless to light yellow clear liquid | Colorless to light yellow clear liquid |
| Melting Point | -31 °C | Slightly higher than -31 °C |
| Boiling Point | 58-59 °C at 20 mmHg | Slightly higher than 58-59 °C at 20 mmHg |
| Density | 1.708 - 1.72 g/mL at 20-25 °C | Slightly higher than 1.72 g/mL |
| Refractive Index (n20/D) | 1.508 - 1.51 | Similar to 1.51 |
| Flash Point | 65 °C (149 °F) | Similar to 65 °C |
| Water Solubility | Insoluble | Insoluble |
| CAS Number | 399-94-0 | N/A |
Experimental Protocols
Synthesis of 1-Bromo-2,5-difluorobenzene (Parent Compound)
A common method for synthesizing 1-Bromo-2,5-difluorobenzene is through the bromination of 1,4-difluorobenzene.
Protocol: Bromination using N-Bromosuccinimide (NBS)
-
Preparation: In a suitable reaction vessel, add 1000 g of 1,4-difluorobenzene and 5000 mL of sulfuric acid.
-
Temperature Control: Place the vessel in a water bath to maintain the temperature at 30 °C.
-
Reagent Addition: With continuous stirring, slowly add 1620 g of N-bromosuccinimide (NBS) in portions. The temperature of the reaction mixture should not exceed 40 °C during the addition.
-
Reaction: After the complete addition of NBS, allow the reaction to proceed for 1 hour, monitoring its progress using Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice water. A solid precipitate will form.
-
Isolation: Collect the solid product via suction filtration.
-
Product: The resulting product is 1-Bromo-2,5-difluorobenzene, typically obtained as a pale yellow powdery solid with a purity of approximately 98%.
Proposed Deuteration of 1-Bromo-2,5-difluorobenzene
Protocol: Superelectrophile-Catalyzed H/D Exchange
-
Reactor Setup: Equip a FEP or PFA reactor with a Teflon-lined magnetic stir bar.
-
Reagent Charging: Charge the reactor with 1-Bromo-2,5-difluorobenzene (1.0 mmol) and deuterated benzene (C₆D₆) as the deuterium source.
-
Catalyst Addition: Add a superelectrophilic silylium/arenium ion promoter to the mixture.
-
Reaction Conditions: Stir the mixture under ambient temperature and pressure. The silylium ions act as strong Lewis acids, promoting the H/D exchange on the electron-deficient aromatic ring.
-
Monitoring: The progress of the deuteration can be monitored by removing aliquots and analyzing them via ¹H NMR spectroscopy (observing the disappearance of proton signals) and Mass Spectrometry (observing the increase in molecular weight).
-
Purification: Upon completion, the deuterated product can be isolated from the reaction mixture using standard purification techniques, such as column chromatography, to separate it from the catalyst and any remaining starting material. This method has shown high efficiency for similar substrates like 1,2-difluorobenzene.
Visualizations
The following diagrams illustrate the synthesis and a proposed deuteration workflow for 1-Bromo-2,5-difluorobenzene.
Caption: Synthetic pathway for 1-Bromo-2,5-difluorobenzene.
Caption: Proposed workflow for the deuteration of 1-Bromo-2,5-difluorobenzene.
References
1-Bromo-2,5-difluorobenzene-d3 CAS number and molecular structure.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1-Bromo-2,5-difluorobenzene-d3 (CAS Number: 1219795-54-6), a deuterated analog of 1-Bromo-2,5-difluorobenzene. This isotopically labeled compound is a valuable tool in pharmaceutical research and development, particularly in studies involving metabolic pathways, pharmacokinetic analysis, and as an internal standard in quantitative bioanalysis.
Molecular Structure and Chemical Properties
This compound is a derivative of benzene in which three hydrogen atoms on the aromatic ring have been replaced by deuterium, a stable isotope of hydrogen. The bromine and two fluorine substituents provide sites for further chemical modification, making its non-deuterated counterpart a versatile intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2][3]
Molecular Structure Diagram:
Caption: Molecular Structure of this compound.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound and its non-deuterated analog for comparison.
| Property | This compound | 1-Bromo-2,5-difluorobenzene (for comparison) |
| CAS Number | 1219795-54-6[4] | 399-94-0[1] |
| Molecular Formula | C₆D₃BrF₂ | C₆H₃BrF₂ |
| Molecular Weight | 196.01 g/mol | 192.99 g/mol |
| Appearance | Colorless to light yellow liquid | Clear, colorless liquid |
| Isotopic Enrichment | ≥98 atom % D | Not Applicable |
| Melting Point | Not available | -31 °C |
| Boiling Point | Not available | 58-59 °C at 20 mmHg |
| Density | Not available | 1.708 g/mL at 25 °C |
| Storage Conditions | Store at room temperature in a dry, well-ventilated place. | Keep away from sources of ignition. Store in a cool, dry place. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a hypothetical two-step process involving the synthesis of the non-deuterated compound followed by a deuterium exchange reaction.
Step 1: Synthesis of 1-Bromo-2,5-difluorobenzene
This step is based on the bromination of 1,4-difluorobenzene.
-
Materials: 1,4-difluorobenzene, Sulfuric acid, N-bromosuccinimide (NBS), Ice water.
-
Procedure:
-
To a reaction vessel, add 1,4-difluorobenzene and sulfuric acid.
-
Maintain the temperature at 30 °C using a water bath.
-
Slowly add N-bromosuccinimide with constant stirring, ensuring the temperature does not exceed 40 °C.
-
After the addition is complete, allow the reaction to proceed for 1 hour. Monitor the reaction progress using Gas Chromatography (GC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by suction filtration.
-
Step 2: Deuterium Labeling
This step involves an acid-catalyzed hydrogen-deuterium exchange on the aromatic ring.
-
Materials: 1-Bromo-2,5-difluorobenzene, Deuterated sulfuric acid (D₂SO₄), Deuterated water (D₂O).
-
Procedure:
-
In a sealed reaction vessel, dissolve 1-Bromo-2,5-difluorobenzene in a mixture of deuterated sulfuric acid and deuterated water.
-
Heat the mixture to facilitate the electrophilic aromatic substitution reaction where protons on the aromatic ring are exchanged for deuterons.
-
The reaction time and temperature should be optimized to achieve the desired level of deuteration.
-
After the reaction, carefully neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the deuterated product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield this compound.
-
Applications in Research and Drug Development
Isotopically labeled compounds like this compound are crucial in pharmaceutical research. The primary applications stem from the fact that the substitution of hydrogen with deuterium does not significantly alter the chemical properties of a molecule, but the mass difference is easily detectable by mass spectrometry.
-
Metabolic Studies: Deuterium-labeled compounds are used as tracers to elucidate the metabolic fate of a drug candidate. By analyzing the fragments in a mass spectrometer, researchers can identify metabolites and understand the metabolic pathways.
-
Pharmacokinetic (PK) Studies: The rate of absorption, distribution, metabolism, and excretion (ADME) of a drug can be studied using its deuterated analog. Co-administering labeled and unlabeled drugs allows for precise determination of bioavailability and clearance rates.
-
Internal Standards: Due to their similar chemical behavior and distinct mass, deuterated compounds are ideal internal standards for quantitative analysis of the parent drug in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Kinetic Isotope Effect: The C-D bond is stronger than the C-H bond. If the breaking of a C-H bond is the rate-determining step in a metabolic reaction, replacing it with a C-D bond can slow down the metabolism. This "kinetic isotope effect" can be exploited to develop drugs with improved pharmacokinetic profiles.
Experimental Workflow: Use in a Pharmacokinetic Study
The following diagram illustrates a typical workflow for using this compound as a tracer in a preclinical pharmacokinetic study of a hypothetical drug candidate derived from it.
Caption: A representative workflow for a pharmacokinetic study.
Spectroscopic Data
Specific spectroscopic data (NMR, MS) for this compound is not widely available in public databases. However, data for the non-deuterated analog, 1-Bromo-2,5-difluorobenzene, can be used as a reference. The mass spectrum of the deuterated compound would be expected to show a molecular ion peak shifted by +3 m/z units compared to the unlabeled compound. In the ¹H NMR spectrum, the signals corresponding to the deuterated positions would be absent. The ¹³C NMR spectrum would show altered splitting patterns for the carbons attached to deuterium.
References
Isotopic Labeling and Stability of 1-Bromo-2,5-difluorobenzene-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, isotopic labeling, and stability of 1-Bromo-2,5-difluorobenzene-d3. This deuterated analog of 1-bromo-2,5-difluorobenzene serves as a valuable tool in pharmaceutical research and development, primarily as an internal standard for pharmacokinetic studies and as a tracer in metabolic investigations.
Introduction to Isotopic Labeling and this compound
Isotopic labeling is a technique used to track the passage of a molecule through a biological system or a chemical reaction. By replacing one or more atoms of a molecule with their heavier, stable isotopes, the labeled compound can be distinguished from its endogenous counterparts by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Deuterium (²H or D), a stable isotope of hydrogen, is commonly used for this purpose.
1-Bromo-2,5-difluorobenzene is an important building block in the synthesis of various pharmaceuticals and advanced materials.[1] Its deuterated form, this compound, is particularly useful as an internal standard in quantitative bioanalysis due to its chemical similarity to the analyte and its distinct mass. The introduction of deuterium can also influence the metabolic profile of a compound, a phenomenon known as the "deuterium kinetic isotope effect," which can be strategically employed in drug design to enhance pharmacokinetic properties.
Synthesis and Isotopic Labeling
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Deuteration of 1,4-Difluorobenzene
This procedure is based on established acid-catalyzed hydrogen-deuterium exchange reactions on aromatic rings.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-difluorobenzene (1 equivalent).
-
Deuterating Agent: Carefully add deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O, 5 equivalents) to the flask while cooling in an ice bath.
-
Reaction: Slowly add deuterium oxide (D₂O, 10 equivalents). The mixture is then heated to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress is monitored by ¹H NMR by taking aliquots periodically. The disappearance of the signals corresponding to the aromatic protons of 1,4-difluorobenzene indicates the completion of the deuteration.
-
Work-up: After completion (typically 24-48 hours), the reaction mixture is cooled to room temperature and carefully poured onto crushed ice made from D₂O. The deuterated product, 1,4-difluorobenzene-d4, is extracted with a suitable solvent such as deuterated chloroform (CDCl₃) or diethyl ether. The organic layer is washed with a saturated solution of sodium bicarbonate in D₂O and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1,4-difluorobenzene-d4. The isotopic purity should be assessed by mass spectrometry.
Step 2: Bromination of 1,4-Difluorobenzene-d4
This protocol is adapted from the known synthesis of 1-bromo-2,5-difluorobenzene.[2]
-
Reaction Setup: To a reaction vessel, add the synthesized 1,4-difluorobenzene-d4 (1 equivalent) and concentrated sulfuric acid (H₂SO₄, 5 volumes). The mixture is cooled in a water bath to maintain a temperature of 30 °C.
-
Brominating Agent: N-Bromosuccinimide (NBS, 1.5 equivalents) is added portion-wise with stirring, ensuring the temperature does not exceed 40 °C.
-
Reaction: After the addition is complete, the reaction is stirred for 1 hour. The reaction is monitored by GC-MS until the starting material is consumed.
-
Work-up: The reaction mixture is poured into ice water, leading to the precipitation of the product. The solid is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and can be further purified by recrystallization or column chromatography to yield this compound.
Stability of this compound
The stability of deuterated compounds is crucial for their use as internal standards and tracers. The primary concern is the potential for back-exchange of deuterium atoms with protons from the environment.
Factors Affecting Stability
-
pH: Aromatic C-D bonds are generally stable under neutral conditions. However, under strongly acidic or basic conditions, H/D exchange can be catalyzed.
-
Temperature: Elevated temperatures can accelerate the rate of H/D back-exchange.
-
Light: Exposure to UV light can potentially lead to degradation of the molecule.[3]
-
Catalysts: The presence of certain metal catalysts can facilitate H/D exchange.
Recommended Storage and Handling
To ensure the long-term stability and isotopic integrity of this compound, the following storage conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8 °C for long-term storage. | Minimizes potential degradation and back-exchange. |
| Light | Store in an amber, airtight vial. | Protects from light-induced degradation.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and moisture ingress. |
| Purity | Re-analyze for chemical and isotopic purity after three years. | Ensures the integrity of the compound over time. |
Assessment of Isotopic Stability
A systematic study to assess the isotopic stability of this compound can be performed by subjecting the compound to various stress conditions and monitoring the isotopic enrichment over time.
Caption: Workflow for assessing the isotopic stability of this compound.
Expected Stability Profile
Based on the known chemistry of deuterated aromatic compounds, the following stability profile for this compound can be anticipated.
| Condition | Expected H/D Back-Exchange | Expected Chemical Degradation |
| Acidic (pH 2), RT | Minimal to low | Minimal |
| Neutral (pH 7), RT | Negligible | Negligible |
| Basic (pH 10), RT | Minimal to low | Possible slow hydrolysis |
| Neutral (pH 7), 40°C | Low | Minimal |
| Photostability (UV) | Negligible | Possible |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the quantitative analysis of its non-deuterated analog in biological matrices using LC-MS or GC-MS.[4] Its use as an internal standard is advantageous because it co-elutes with the analyte but is easily distinguished by its higher mass, thus compensating for variations in sample preparation and instrument response.
Furthermore, its use can be extended to metabolic studies. By administering the deuterated compound, researchers can track its metabolic fate and identify potential metabolites by searching for the characteristic mass shift of the deuterium label.
Conclusion
This compound is a valuable tool for researchers in the pharmaceutical industry. While its synthesis requires careful consideration of deuteration and bromination conditions, a feasible synthetic route can be established. The compound is expected to be stable under standard storage conditions, but its isotopic integrity should be monitored, especially if exposed to harsh chemical environments. Its application as an internal standard and metabolic tracer can significantly enhance the accuracy and scope of preclinical and clinical studies.
References
Understanding the Kinetic Isotope Effect for 1-Bromo-2,5-difluorobenzene-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is a powerful tool in physical organic chemistry and drug development, representing the change in the rate of a chemical reaction upon isotopic substitution.[1] It is quantified as the ratio of the rate constant of the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). For deuterium labeling, this is expressed as kH/kD.
A primary KIE (typically kH/kD > 1) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. The magnitude of the primary KIE is indicative of the extent of bond breaking in the transition state. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-making or -breaking in the rate-determining step. These can be normal (kH/kD > 1) or inverse (kH/kD < 1) and provide valuable information about changes in hybridization or steric environment at the labeled position.
In the context of drug development, introducing deuterium at metabolically labile positions can slow down enzymatic degradation, thereby improving the pharmacokinetic profile of a drug candidate.
Synthesis of 1-Bromo-2,5-difluorobenzene-d3
A validated synthetic protocol for this compound is not published. However, a plausible route can be devised based on established methods for the deuteration of aromatic compounds and the bromination of fluoroarenes.
One potential synthetic strategy involves the direct H/D exchange on the commercially available 1-Bromo-2,5-difluorobenzene. This can be achieved using a suitable deuterium source, such as D2O or deuterated solvents, in the presence of a transition metal catalyst.
Alternatively, one could start with 1,4-difluorobenzene, perform an H/D exchange to obtain 1,4-difluorobenzene-d4, and then selectively mono-brominate this deuterated precursor.
Proposed Synthetic Workflow:
References
Spectral Data Analysis of 1-Bromo-2,5-difluorobenzene-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for 1-Bromo-2,5-difluorobenzene-d3. Due to the limited availability of public experimental data for this specific deuterated compound, this document outlines the predicted spectral characteristics based on the analysis of its non-deuterated analog and general principles of spectroscopy. Detailed experimental protocols for acquiring such data are also presented.
Core Compound Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Bromo-1,4-difluorobenzene-d3 |
| CAS Number | 1219795-54-6[1][2] |
| Molecular Formula | C₆D₃BrF₂[1][2] |
| Molecular Weight | 196.01 g/mol [1] |
| Isotopic Enrichment | 98 atom % D |
Predicted NMR Spectral Data
The following tables summarize the predicted ¹³C and ¹⁹F NMR spectral data for this compound. The chemical shifts are estimated based on the data available for the non-deuterated analog, 1-Bromo-2,5-difluorobenzene. The presence of deuterium in place of hydrogen will result in the absence of corresponding ¹H NMR signals and may cause minor shifts in the ¹³C NMR spectrum.
Predicted ¹³C NMR Data
Note: Chemical shifts (δ) are referenced to a standard (e.g., TMS at 0 ppm) and are solvent-dependent. The carbon atoms attached to deuterium will exhibit splitting due to C-D coupling.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C1 | ~110 | Doublet of Doublets | J(C-F) ≈ 20, J(C-F) ≈ 5 |
| C2 | ~158 | Doublet | J(C-F) ≈ 250 |
| C3 | ~115 (Attached to D) | Triplet (due to C-D coupling) | J(C-D) ≈ 25 |
| C4 | ~118 (Attached to D) | Triplet (due to C-D coupling) | J(C-D) ≈ 25 |
| C5 | ~155 | Doublet | J(C-F) ≈ 250 |
| C6 | ~119 (Attached to D) | Triplet (due to C-D coupling) | J(C-D) ≈ 25 |
Predicted ¹⁹F NMR Data
Note: Chemical shifts (δ) are referenced to a standard (e.g., CFCl₃ at 0 ppm).
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F at C2 | Expected in the range of -110 to -140 | Multiplet |
| F at C5 | Expected in the range of -110 to -140 | Multiplet |
Predicted Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
Predicted Mass Spectrum Fragments
| m/z (predicted) | Ion | Notes |
| 196/198 | [C₆D₃⁷⁹BrF₂]⁺ / [C₆D₃⁸¹BrF₂]⁺ | Molecular ion peaks, expected to be of similar intensity. |
| 117 | [C₆D₃F₂]⁺ | Fragment resulting from the loss of a bromine atom. |
| 98 | [C₅D₃F]⁺ | Further fragmentation. |
Experimental Protocols
NMR Spectroscopy
A general protocol for acquiring NMR spectra of deuterated compounds is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable non-deuterated solvent (e.g., CDCl₃ is not ideal here; a proton-containing solvent like acetone or DMSO could be used if the region of interest is clear, or a fluorinated solvent).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune the probe for the desired nuclei (¹³C, ¹⁹F).
-
The instrument's lock system will not be used if a non-deuterated solvent is employed. Shimming can be performed on the FID or a strong solvent signal if available.
-
-
Data Acquisition:
-
¹³C NMR: Acquire the spectrum using a standard pulse program with proton decoupling. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire the spectrum using a standard fluorine pulse program.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the appropriate standard.
-
Mass Spectrometry
A general protocol for acquiring the mass spectrum of a halogenated compound is as follows:
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS). For a volatile liquid like 1-Bromo-2,5-difluorobenzene, GC-MS is a common and effective technique.
-
-
Ionization:
-
Utilize Electron Ionization (EI) as it is a standard method for volatile organic compounds and provides characteristic fragmentation patterns.
-
-
Mass Analysis:
-
Set the mass analyzer (e.g., quadrupole or time-of-flight) to scan a relevant mass range (e.g., m/z 50-250).
-
-
Data Analysis:
-
Identify the molecular ion peaks and their isotopic pattern to confirm the presence of bromine.
-
Analyze the fragmentation pattern to support the structural elucidation.
-
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of this compound.
Caption: Synthesis and spectral analysis workflow.
References
The Evolving Landscape of Fluorinated and Deuterated Compounds: A Technical Guide to Unlocking Novel Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and deuterium into molecular scaffolds represents a paradigm shift in modern medicinal chemistry. This in-depth technical guide explores the burgeoning research areas for fluorinated and deuterated compounds, offering a comprehensive overview of their synthesis, analysis, and transformative applications in drug discovery. By leveraging the unique physicochemical properties of these isotopes, researchers can overcome pharmacokinetic hurdles, enhance therapeutic efficacy, and unlock new avenues for treating a wide range of diseases.
The Deuterium Kinetic Isotope Effect: A Cornerstone of Modern Drug Design
The substitution of hydrogen with its heavier, stable isotope, deuterium, at metabolically labile positions can significantly alter the pharmacokinetic profile of a drug. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, enzymatic cleavage of a C-D bond is slower, leading to a reduced rate of metabolism.[1][2][3] This strategic modification can result in:
-
Increased drug exposure (AUC): The drug remains in the systemic circulation for a longer duration.[1][3]
-
Prolonged half-life (t½): This allows for less frequent dosing, improving patient compliance.
-
Reduced formation of toxic metabolites: By slowing metabolism, the generation of harmful byproducts can be minimized.
-
Lower peak plasma concentrations (Cmax): A more sustained release profile can be achieved.
The following table summarizes the pharmacokinetic improvements observed for several deuterated drugs compared to their non-deuterated counterparts.
| Deuterated Drug | Non-Deuterated Analog | Key Pharmacokinetic Parameter | Improvement with Deuteration | Therapeutic Indication |
| Deutetrabenazine | Tetrabenazine | Half-life of active metabolites | ~2-fold increase | Chorea associated with Huntington's disease |
| Cmax of active metabolites | ~20-30% lower | Tardive dyskinesia | ||
| Dosing Frequency | Reduced from 3 times to twice daily | |||
| d9-Methadone | Methadone | Area Under the Curve (AUC) | 5.7-fold increase | Postoperative pain |
| Maximum Plasma Concentration (Cmax) | 4.4-fold increase | |||
| Clearance | Reduced from 4.7 to 0.9 L/h/kg | |||
| d3-Enzalutamide (HC-1119) | Enzalutamide | Area Under the Curve (AUC) | 102% higher | Castration-Resistant Prostate Cancer |
| Maximum Plasma Concentration (Cmax) | 35% higher | |||
| in vitro Intrinsic Clearance (human liver microsomes) | 72.9% lower |
Strategic Fluorination: Enhancing Potency and Metabolic Stability
The introduction of fluorine into drug candidates is a widely adopted strategy to modulate their physicochemical and pharmacological properties. The high electronegativity and small size of the fluorine atom can lead to:
-
Increased binding affinity: Fluorine can form favorable interactions with protein targets.
-
Enhanced metabolic stability: The strong C-F bond can block sites of metabolism by cytochrome P450 (CYP) enzymes.
-
Improved bioavailability: Altered lipophilicity and pKa can enhance absorption and distribution.
The following table presents a comparative analysis of the in vitro metabolic stability of fluorinated compounds versus their non-fluorinated parent molecules in human liver microsomes (HLMs).
| Fluorinated Compound | Non-Fluorinated Analog | In Vitro Half-life (t½) in HLM (min) | Fold Improvement |
| 4'-Fluorocelecoxib | Celecoxib | > 120 | > 4 |
| 9-Fluororisperidone | Risperidone | > 120 | > 16 |
| 5,5-Difluoro-6-hydroxyhexanoic acid | 6-hydroxyhexanoic acid | Significantly increased (specific values proprietary) | - |
Key Research Areas and Applications
The unique properties of fluorinated and deuterated compounds have opened up several promising research avenues:
-
Oncology: Deuterated versions of anticancer drugs are being developed to improve their pharmacokinetic profiles and reduce toxicity. For example, dosimertinib, a deuterated analog of osimertinib, is in clinical trials for EGFR mutation-positive non-small-cell lung cancer.
-
Neurology: The first FDA-approved deuterated drug, deutetrabenazine, is used to treat neurological disorders. Research is ongoing for other deuterated compounds targeting neurodegenerative diseases.
-
Infectious Diseases: Fluorine is a common feature in many antiviral and antibacterial agents.
-
PET Imaging: Fluorine-18 is a widely used radionuclide for Positron Emission Tomography (PET) imaging, enabling the non-invasive visualization of biological processes.
Experimental Protocols
Synthesis of a Deuterated Drug: Deutetrabenazine
This protocol describes a synthetic route to deutetrabenazine.
Step 1: Preparation of N-formyl-2-(3,4-dimethoxyphenyl)ethylamine
-
To a solution of 2-(3,4-dimethoxyphenyl)ethylamine in toluene, add formic acid at 25°C.
-
Heat the reaction mixture to 40-45°C for 5 hours.
-
Concentrate the mixture under reduced pressure to obtain the N-formyl product.
Step 2: Bischler-Napieralski Cyclization
-
Heat a solution of the N-formyl product from Step 1 in toluene with polyphosphoric acid at 110°C for 5 hours.
-
Cool the reaction and quench with water. Adjust the pH to ~8.3 with aqueous sodium hydroxide.
-
Extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield 6,7-dimethoxy-3,4-dihydroisoquinoline.
Step 3: Deuteration
-
React 6,7-dihydroxy-3,4-dihydroisoquinoline (obtained from a similar route starting with dopamine hydrochloride) with triphenylphosphine, deuterated methanol (CD3OD), and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran to obtain 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline.
Step 4: Condensation and Cyclization
-
React the deuterated dihydroisoquinoline from Step 3 with (2-acetyl-4-methylpentyl)trimethyl-l-aminium iodide in the presence of potassium carbonate to yield crude deutetrabenazine.
-
Recrystallize from methanol to obtain pure deutetrabenazine.
Analysis of Fluorinated Compounds by ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful technique for the characterization of fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.
Protocol for Small Molecule Analysis:
-
Sample Preparation: Dissolve 2-10 mg of the fluorinated compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. An internal standard such as trifluorotoluene can be added for accurate chemical shift referencing.
-
Instrument Setup (400 MHz Spectrometer):
-
Pulse Program: A standard 1D pulse-acquire sequence with ¹H decoupling is typically used. For quantitative analysis, a longer relaxation delay (at least 5 times the longest T₁) is necessary.
-
Spectral Width: Set a wide spectral width (e.g., 200 ppm) to encompass all potential fluorine signals.
-
Acquisition Time: Typically 0.5 - 1.0 seconds.
-
Number of Scans: 16 to 128 scans, or more for dilute samples, to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 0.3-1.0 Hz) to the FID.
-
Perform a Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the chemical shifts to the internal standard.
-
Quantitative Bioanalysis of Deuterated Compounds by LC-MS/MS
LC-MS/MS is the gold standard for quantifying drugs and their metabolites in biological matrices. Deuterated analogs are ideal internal standards due to their near-identical physicochemical properties to the analyte.
Protocol for Quantification in Human Plasma (Protein Precipitation):
-
Preparation of Solutions:
-
Prepare stock solutions (1 mg/mL) of the analyte and the deuterated internal standard in methanol.
-
Prepare a series of working standard solutions for the calibration curve by serial dilution of the analyte stock solution.
-
Prepare a working solution of the deuterated internal standard for spiking into samples.
-
-
Sample Preparation:
-
To 100 µL of plasma sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30-60 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Quantify the analyte concentration in the unknown samples from the calibration curve.
-
Visualizing Mechanisms and Workflows
Signaling Pathway: Allosteric Inhibition of TYK2 by Deucravacitinib
Deucravacitinib is a deuterated, oral, selective inhibitor of tyrosine kinase 2 (TYK2). It allosterically inhibits TYK2 by binding to its regulatory pseudokinase (JH2) domain, which in turn blocks the signaling of key cytokines like IL-12, IL-23, and Type I interferons.
Experimental Workflow: Preclinical Pharmacokinetic Study of a Deuterated Drug
This workflow outlines the key steps in a typical preclinical pharmacokinetic study comparing a deuterated drug to its non-deuterated counterpart.
Experimental Workflow: In Vitro Metabolic Stability Assay
This diagram illustrates the process of assessing the metabolic stability of a compound using liver microsomes.
Conclusion
The strategic incorporation of fluorine and deuterium into drug candidates offers a powerful and versatile approach to overcoming common challenges in drug discovery. By leveraging the principles of the kinetic isotope effect and the unique properties of fluorine, researchers can rationally design molecules with improved pharmacokinetic profiles, enhanced potency, and better safety margins. The continued development of novel synthetic methodologies and analytical techniques will further expand the application of fluorinated and deuterated compounds, paving the way for the next generation of innovative therapeutics.
References
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. This technical guide provides a comprehensive overview of the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, the undisputed gold standard for robust and reliable LC-MS quantification. From mitigating matrix effects to ensuring regulatory compliance, deuterated standards offer a level of analytical certainty that is indispensable in modern research and drug development.
Introduction to Deuterated Internal Standards
In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to a sample to correct for analytical variability.[1] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1]
Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte where one or more hydrogen atoms have been replaced by deuterium (²H or D).[1][2] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1] This near-identical chemical nature ensures they effectively track the analyte through the entire analytical workflow, from extraction to detection, leading to highly accurate and precise quantification.
Physicochemical Properties of Deuterated Compounds
The substitution of hydrogen (protium, ~1 amu) with its heavier, stable isotope deuterium (~2 amu) introduces subtle but significant changes in the physicochemical properties of a molecule. These differences are the basis for both the utility and the potential challenges of using deuterated internal standards.
The Kinetic Isotope Effect (KIE)
The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic pathway. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a fundamental principle in drug development for enhancing metabolic stability.
Chromatographic Isotope Effect
Deuterated compounds may exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect. This is attributed to small differences in polarity and molecular volume arising from the C-D bond. While often negligible, this effect can be more pronounced in certain chromatographic systems and may lead to differential matrix effects if the analyte and internal standard do not co-elute perfectly.
Data Presentation: Quantitative Comparison of Internal Standards
The superiority of deuterated internal standards over structural analogs is well-documented. The following tables summarize the quantitative benefits observed in various studies, highlighting improvements in accuracy and precision.
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Deuterated IS | 5 | 102.3 | 4.8 | |
| 50 | 98.9 | 3.2 | ||
| 500 | 101.1 | 2.5 | ||
| Structural Analog IS | 5 | 115.8 | 12.5 | |
| 50 | 108.2 | 9.8 | ||
| 500 | 105.6 | 7.3 |
| Parameter | Without Internal Standard | With Deuterated Internal Standard | Reference |
| Accuracy (%) | Differed by >60% for some QCs | Within ±15% | |
| Precision (%RSD) | >50% | <20% |
Experimental Protocols
The following sections provide detailed methodologies for common sample preparation techniques used in conjunction with deuterated internal standards for LC-MS analysis.
Protein Precipitation (PPT)
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma or serum sample.
Materials:
-
Plasma/serum sample
-
Deuterated internal standard stock solution
-
Ice-cold acetonitrile (ACN) or methanol (MeOH)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma/serum sample into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard working solution to the sample.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins. A precipitant to sample ratio of 3:1 to 5:1 is generally recommended.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.
Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects. This example uses a reversed-phase SPE cartridge.
Materials:
-
Sample (e.g., urine, plasma)
-
Deuterated internal standard stock solution
-
SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile or methanol)
-
Collection tubes
Procedure:
-
Sample Pre-treatment: Add 10 µL of the deuterated internal standard working solution to 1 mL of the sample and vortex to mix.
-
Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge to activate the sorbent.
-
Equilibration: Pass 1 mL of deionized water through each cartridge to prepare the sorbent for the aqueous sample. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated sample onto the cartridge. Apply a gentle vacuum to slowly draw the sample through the sorbent.
-
Washing: Pass 1 mL of the wash solution through the cartridge to remove interfering substances.
-
Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge to elute the analyte and internal standard.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the application of deuterated internal standards.
References
Methodological & Application
Application Notes and Protocols for the Use of 1-Bromo-2,5-difluorobenzene-d3 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry, pivotal in fields ranging from environmental monitoring to pharmaceutical development. The accuracy and reliability of GC-MS data are significantly enhanced by the use of internal standards. An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the detector. Stable isotope-labeled compounds, such as 1-Bromo-2,5-difluorobenzene-d3, are considered the gold standard for internal standards in mass spectrometry.
This compound is the deuterated analog of 1-Bromo-2,5-difluorobenzene. Its chemical and physical properties closely mimic those of the non-labeled form, ensuring that it behaves similarly during sample preparation, injection, and chromatography. However, its increased mass due to the deuterium atoms allows for its clear differentiation from the target analytes in the mass spectrometer. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of volatile and semi-volatile organic compounds.
Principle of Internal Standard Method
The internal standard method involves adding a known amount of this compound to all samples, calibration standards, and quality control samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification. This approach effectively corrects for variations in sample volume, injection volume, and instrument response, leading to improved precision and accuracy.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆D₃BrF₂ |
| Molecular Weight | 196.01 g/mol |
| Boiling Point | ~155-157 °C (for non-deuterated) |
| Density | ~1.708 g/mL at 25 °C (for non-deuterated) |
| Isotopic Purity | Typically ≥98 atom % D |
Experimental Workflow
The following diagram outlines the general workflow for using this compound as an internal standard in a quantitative GC-MS analysis.
Application Note: Quantification of Halogenated Organic Pollutants in Environmental Samples using LC-MS/MS with 1-Bromo-2,5-difluorobenzene-d3 as an Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantification of halogenated organic pollutants (HOPs) in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates 1-Bromo-2,5-difluorobenzene-d3 as an internal standard to ensure accuracy and precision. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided. The use of a deuterated internal standard with structural similarities to the target analytes allows for effective correction of matrix effects and variations in extraction recovery. This method is suitable for researchers, scientists, and drug development professionals involved in environmental monitoring and toxicological studies.
Introduction
Halogenated organic pollutants (HOPs), including brominated flame retardants (BFRs) and other persistent organic pollutants (POPs), are of significant environmental concern due to their persistence, bioaccumulation, and potential toxicity. Accurate and reliable quantification of these compounds in complex matrices such as environmental water is crucial for assessing environmental contamination and human exposure risks. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive determination of trace-level contaminants.
The use of stable isotope-labeled internal standards is a well-established practice in quantitative LC-MS/MS analysis to compensate for analytical variability. A suitable internal standard should have similar physicochemical properties and chromatographic behavior to the target analytes. This compound is a deuterated compound that can serve as an effective internal standard for the analysis of various small aromatic halogenated compounds due to its structural features.
This application note provides a comprehensive protocol for the analysis of a representative group of HOPs in water samples, utilizing this compound to enhance method performance.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to extract and concentrate the target HOPs from water samples.
Materials:
-
Water sample (100 mL)
-
This compound internal standard solution (10 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Dichloromethane (LC-MS grade)
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Acidify the 100 mL water sample to pH 3 with formic acid.
-
Spike the sample with 100 µL of the this compound internal standard solution to achieve a final concentration of 10 ng/L.
-
Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water (pH 3).
-
Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 10 mL of dichloromethane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of methanol for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 5 mM Ammonium acetate in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %B 0.0 30 1.0 30 8.0 95 10.0 95 10.1 30 | 12.0 | 30 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables summarize the hypothetical MRM transitions for representative HOPs and the internal standard, as well as the quantitative performance of the method.
Table 1: Hypothetical MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Internal Standard | |||||
| This compound | 197.9 | 116.0 | 0.05 | 30 | 20 |
| Analytes | |||||
| Analyte 1 (e.g., a tribrominated benzene) | 314.7 | 235.8 | 0.05 | 35 | 25 |
| Analyte 2 (e.g., a tetrabrominated ether) | 485.6 | 325.7 | 0.05 | 40 | 30 |
| Analyte 3 (e.g., a chlorinated and brominated aromatic) | 271.8 | 191.9 | 0.05 | 32 | 22 |
Table 2: Method Performance Characteristics (Hypothetical Data)
| Parameter | Analyte 1 | Analyte 2 | Analyte 3 |
| Linear Range (ng/L) | 1 - 200 | 1 - 200 | 1 - 200 |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 |
| Limit of Detection (LOD) (ng/L) | 0.3 | 0.4 | 0.3 |
| Limit of Quantification (LOQ) (ng/L) | 1.0 | 1.2 | 1.0 |
| Recovery (%) | 95 ± 5 | 92 ± 7 | 98 ± 4 |
| Precision (RSD, %) | < 10 | < 10 | < 10 |
Visualizations
Caption: Experimental workflow for the analysis of HOPs.
Caption: Logic of internal standard-based quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of halogenated organic pollutants in environmental water samples. The incorporation of this compound as an internal standard is critical for achieving high accuracy and precision by correcting for matrix effects and procedural losses. The detailed protocol and performance characteristics presented in this application note demonstrate the suitability of this method for routine environmental monitoring and research applications.
Application Notes and Protocols: Synthesis and Purification of 1-Bromo-2,5-difluorobenzene-d3
Introduction
Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope deuterium, are invaluable tools in pharmaceutical research and development. They are extensively used in mechanistic studies, as internal standards for mass spectrometry-based quantification, and to investigate kinetic isotope effects, which can inform on drug metabolism pathways. 1-Bromo-2,5-difluorobenzene is a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and materials for specialized applications.[1][2] The deuterated analogue, 1-Bromo-2,5-difluorobenzene-d3, provides a stable isotopic label for tracking the molecule in various biological and chemical systems. This document outlines a detailed protocol for the synthesis, purification, and characterization of high-purity this compound for research purposes.
Data Presentation
| Parameter | 1-Bromo-2,5-difluorobenzene | This compound |
| Molecular Formula | C6H3BrF2 | C6D3BrF2 |
| Molecular Weight | 192.99 g/mol | 196.01 g/mol |
| CAS Number | 399-94-0 | 1219795-54-6[3] |
| Appearance | Clear, colorless liquid | Clear, colorless liquid |
| Boiling Point | 58-59 °C at 20 mm Hg[4] | Not significantly different from unlabeled |
| Purity (Post-Purification) | >98% (GC-MS) | >98% (GC-MS) |
| Isotopic Enrichment | N/A | ≥98 atom % D[3] |
Experimental Protocols
Part 1: Synthesis of 1-Bromo-2,5-difluorobenzene
This protocol describes the electrophilic bromination of 1,4-difluorobenzene to yield 1-Bromo-2,5-difluorobenzene.
Materials:
-
1,4-difluorobenzene
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H2SO4)
-
Ice
-
Deionized Water
-
Dichloromethane (CH2Cl2)
-
Anhydrous Magnesium Sulfate (MgSO4)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Water bath
-
Dropping funnel
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 1,4-difluorobenzene and concentrated sulfuric acid.
-
Cool the mixture in a water bath to maintain a temperature of 30-40 °C.
-
Slowly add N-Bromosuccinimide to the stirring mixture, ensuring the temperature does not exceed 40 °C.
-
After the addition is complete, continue stirring for 1 hour. Monitor the reaction progress using Gas Chromatography (GC).
-
Once the reaction is complete, pour the reaction mixture into ice water to precipitate the product.
-
Filter the resulting solid using a Büchner funnel and wash with cold deionized water.
-
Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude 1-Bromo-2,5-difluorobenzene.
-
Further purification can be achieved by distillation under reduced pressure.
Part 2: Deuteration of 1-Bromo-2,5-difluorobenzene
This protocol details a transition metal-catalyzed hydrogen-deuterium exchange on the aromatic ring.
Materials:
-
1-Bromo-2,5-difluorobenzene
-
Deuterium Oxide (D2O, 99.8 atom % D)
-
Transition metal catalyst (e.g., a Rh(III) or Ru(II) complex)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Equipment:
-
Schlenk flask or a sealed pressure vessel
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1-Bromo-2,5-difluorobenzene, the transition metal catalyst, and the anhydrous solvent.
-
Add deuterium oxide to the mixture.
-
Seal the vessel and heat the reaction mixture with vigorous stirring. The reaction temperature and duration will depend on the specific catalyst used (e.g., 120 °C for 24 hours).
-
Monitor the progress of deuteration by taking small aliquots and analyzing them by ¹H NMR to observe the reduction of proton signals in the aromatic region.
-
Upon completion, cool the reaction mixture to room temperature.
Part 3: Purification of this compound
This protocol describes the workup and purification of the final deuterated product.
Materials:
-
Diethyl ether or Dichloromethane
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (or other suitable eluents)
Equipment:
-
Separatory funnel
-
Glass column for chromatography
-
Rotary evaporator
Procedure:
-
Transfer the cooled reaction mixture from Part 2 to a separatory funnel.
-
Add diethyl ether or dichloromethane and deionized water.
-
Shake the funnel and allow the layers to separate. Collect the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution using a rotary evaporator.
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Load the concentrated crude product onto the column and elute, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or GC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Part 4: Analytical Characterization
Confirm the identity, purity, and isotopic enrichment of the final product using the following methods:
-
¹H NMR: To determine the degree of deuteration by observing the disappearance or significant reduction of proton signals in the aromatic region.
-
²H (Deuterium) NMR: To confirm the presence and location of deuterium atoms on the aromatic ring.
-
¹³C NMR and ¹⁹F NMR: To confirm the carbon and fluorine framework of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the chemical purity and confirm the molecular weight, observing the isotopic shift compared to the unlabeled compound.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
References
The Role of 1-Bromo-2,5-difluorobenzene-d3 in Advancing Pharmaceutical Metabolite Identification
Application Note & Protocol
For researchers, scientists, and drug development professionals, the precise identification and quantification of drug metabolites are critical for understanding the safety and efficacy of new pharmaceutical compounds. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards are indispensable for achieving accurate and reliable results. This document details the application of 1-Bromo-2,5-difluorobenzene-d3 as a deuterated internal standard in the identification and quantification of pharmaceutical metabolites.
Introduction to Deuterated Internal Standards
In drug metabolism studies, analytes in complex biological matrices are subject to variability during sample preparation and analysis. Deuterated internal standards, which are chemically identical to the analyte but have a slightly higher mass due to the replacement of hydrogen with deuterium, are the gold standard for mitigating these issues.[1] By co-eluting with the analyte, the deuterated standard experiences similar matrix effects and ionization suppression or enhancement, allowing for accurate normalization of the analyte's signal.[2] This leads to improved precision and accuracy in quantitative analysis.[3][4]
While specific published applications for this compound are not widely available, its properties make it an excellent candidate as an internal standard for the analysis of structurally related pharmaceutical compounds, particularly those containing a bromodifluorophenyl moiety. This document provides a generalized protocol for its use in a hypothetical drug metabolism study.
Hypothetical Application: Quantification of "Drug X" and its Metabolites
This application note outlines a method for the simultaneous quantification of a hypothetical drug, "Drug X," and its primary metabolite, "Metabolite M1," in human plasma using this compound as an internal standard (IS). Drug X is a novel therapeutic agent containing a 1-bromo-2,5-difluorobenzene functional group.
dot
Caption: Workflow for metabolite quantification using a deuterated internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: Drug X and Metabolite M1 reference standards.
-
Internal Standard: this compound.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid.
-
Biological Matrix: Blank human plasma.
Stock and Working Solutions
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve Drug X and Metabolite M1 in methanol.[1]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration of 100 ng/mL in the same diluent.
Sample Preparation
-
Pipette 50 µL of blank human plasma into a microcentrifuge tube.
-
Add 10 µL of the appropriate analyte working solution (for calibration curve and QC samples) or diluent (for blank samples).
-
Add 10 µL of the internal standard working solution (100 ng/mL) to all samples except the blank.
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Ultra-High Performance Liquid Chromatography (UPLC) system.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 1: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Drug X | 350.1 | 188.2 | 100 | 25 |
| Metabolite M1 | 366.1 | 204.2 | 100 | 22 |
| This compound (IS) | 199.0 | 94.1 | 100 | 20 |
Data Analysis and Quantification
-
Integrate the peak areas of Drug X, Metabolite M1, and the internal standard (this compound).
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Drug X and Metabolite M1 in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Expected Performance Characteristics
The use of this compound as an internal standard is expected to yield excellent linearity, accuracy, and precision for the quantification of Drug X and its metabolites.
Table 2: Hypothetical Assay Performance
| Parameter | Drug X | Metabolite M1 |
| Linear Range | 0.5 - 500 ng/mL | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL |
Signaling Pathway Visualization
In many drug development programs, understanding the metabolic pathway of a drug is as crucial as its quantification. Deuterated standards can also be used in qualitative studies to trace the biotransformation of a drug.
dot
Caption: Simplified metabolic pathway of a hypothetical drug.
Conclusion
This compound is a valuable tool for the accurate and precise quantification of structurally related pharmaceutical compounds and their metabolites in complex biological matrices. Its use as an internal standard in LC-MS/MS assays helps to correct for variability in sample preparation and matrix effects, leading to robust and reliable bioanalytical data. The protocols and methodologies outlined in this application note provide a framework for the development and validation of quantitative assays essential for modern drug development programs.
References
Application Note: Quantitative NMR (qNMR) Methods Using 1-Bromo-2,5-difluorobenzene-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the purity and concentration of chemical compounds. A key advantage of qNMR is the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. This allows for accurate quantification, often using an internal standard of known purity and concentration.
This application note details the use of 1-Bromo-2,5-difluorobenzene-d3 as an internal standard for quantitative ¹H NMR analysis. Its deuterated nature minimizes interfering signals in the proton spectrum, making it a suitable candidate for the quantification of a wide range of organic molecules, particularly in pharmaceutical and chemical research. The presence of fluorine also allows for its potential use in ¹⁹F qNMR.
Properties of this compound as a qNMR Standard
An ideal internal standard for qNMR should possess several key characteristics. While specific experimental data for the deuterated compound is not extensively published, we can infer its suitability based on the properties of its non-deuterated analog and general principles of qNMR standards.
| Property | Rationale |
| Chemical Inertness | The standard should not react with the analyte, solvent, or NMR tube components. |
| Signal Simplicity | A simple spectrum with well-resolved signals, ideally singlets, is preferred to avoid overlap with analyte signals. |
| High Purity | The purity of the internal standard must be accurately known. |
| Good Solubility | The standard must be soluble in the same deuterated solvent as the analyte. |
| Low Volatility | Low volatility is crucial for accurate weighing and stable concentration in solution. |
| Appropriate Chemical Shift | Signals should appear in a region of the spectrum free from analyte and solvent signals. |
Physicochemical Properties of 1-Bromo-2,5-difluorobenzene (non-deuterated):
| Property | Value |
| Molecular Formula | C₆H₃BrF₂ |
| Molecular Weight | 192.99 g/mol |
| Melting Point | -31 °C |
| Boiling Point | 58-59 °C at 20 mmHg |
| Density | 1.708 g/mL at 25 °C |
Note: The deuterated version, this compound (C₆D₃BrF₂), will have a slightly higher molecular weight.
Experimental Workflow for qNMR using an Internal Standard
The general workflow for a qNMR experiment using an internal standard involves several key steps from sample preparation to data analysis.
Caption: General workflow for a quantitative NMR experiment.
Detailed Experimental Protocol
This protocol provides a general guideline for performing a ¹H qNMR experiment using this compound as an internal standard. Optimization of parameters for specific analytes and instrumentation is recommended.
1. Sample Preparation
-
Weighing:
-
Accurately weigh a specific amount of the analyte into a clean, dry vial. The exact mass will depend on the analyte's molecular weight and the desired concentration.
-
Accurately weigh an appropriate amount of this compound into the same vial. Aim for a molar ratio between the analyte and the standard that gives comparable signal integrals for the peaks of interest.
-
-
Dissolution:
-
Add a precise volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) to the vial.
-
Ensure complete dissolution of both the analyte and the internal standard. Gentle vortexing or sonication may be used if necessary.
-
-
Transfer:
-
Transfer the solution to a clean, dry NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer and allow it to thermally equilibrate for at least 5 minutes.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
Perform shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks. It is advisable to turn off sample spinning to avoid spinning sidebands.
-
-
Acquisition Parameters:
-
Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio.
-
Relaxation Delay (d1): This is a critical parameter. Set the relaxation delay to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard signals being quantified. A conservative value of 7 times the longest T₁ is often recommended. If T₁ values are unknown, they should be measured using an inversion-recovery experiment.
-
Number of Scans (ns): The number of scans should be sufficient to achieve an adequate signal-to-noise ratio (S/N > 150:1 is often recommended for good precision).
-
Acquisition Time (at): Ensure the acquisition time is long enough to allow the FID to decay completely, which is necessary for high resolution.
-
3. Data Processing and Analysis
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
-
Integration:
-
Manually integrate the selected, well-resolved signal of the analyte and the signal of this compound. Ensure the integration limits are consistent for all integrated peaks.
-
-
Calculation of Purity: The purity of the analyte can be calculated using the following equation:
Purity (% w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
Ianalyte = Integral of the analyte signal
-
Istd = Integral of the internal standard signal
-
Nanalyte = Number of protons contributing to the analyte signal
-
Nstd = Number of protons contributing to the standard signal (for this compound, this would be based on any residual protons if not 100% deuterated, or if used for ¹⁹F qNMR, the number of fluorine atoms)
-
MWanalyte = Molecular weight of the analyte
-
MWstd = Molecular weight of the internal standard
-
manalyte = Mass of the analyte
-
mstd = Mass of the internal standard
-
Pstd = Purity of the internal standard
-
Data Presentation
Quantitative results should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Experimental Parameters for qNMR Analysis
| Parameter | Analyte 1 | Analyte 2 | Analyte 3 |
| Analyte Mass (mg) | |||
| Standard Mass (mg) | |||
| Solvent | |||
| Spectrometer Frequency (MHz) | |||
| Pulse Angle (°) | |||
| Relaxation Delay (s) | |||
| Number of Scans | |||
| Acquisition Time (s) |
Table 2: Quantitative Results
| Analyte | Analyte Signal (ppm, multiplicity, N) | Standard Signal (ppm, multiplicity, N) | Integral Ratio (Analyte/Std) | Calculated Purity (% w/w) |
| Analyte 1 | ||||
| Analyte 2 | ||||
| Analyte 3 |
Logical Relationships in qNMR Parameter Selection
The selection of appropriate experimental parameters is crucial for accurate and precise qNMR results. The following diagram illustrates the key considerations and their interdependencies.
Caption: Interdependencies of key qNMR parameters.
Conclusion
This compound is a promising internal standard for quantitative ¹H NMR due to its expected chemical inertness and the minimal interference of its signals in the proton spectrum. By following a carefully designed experimental protocol with optimized acquisition parameters, researchers can achieve accurate and precise quantification of a wide variety of analytes. The methodologies and guidelines presented in this application note provide a solid foundation for the implementation of qNMR in research, development, and quality control settings.
Application Notes and Protocols for Bioanalysis using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the accurate and precise quantification of drugs and their metabolites in biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS), with deuterated standards being the most common, is the gold standard in quantitative mass spectrometry.[1] Deuterated internal standards are analogues of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium.[2] This subtle change in mass allows the standard to be distinguished from the analyte by the mass spectrometer, while its nearly identical chemical and physical properties ensure it behaves similarly during sample preparation and analysis.[3] This co-elution is crucial for compensating for variations in sample extraction, matrix effects, and instrument response, ultimately leading to more robust and reliable quantitative results.[3]
This document provides detailed application notes and protocols for common sample preparation techniques in bioanalysis utilizing deuterated internal standards. The three principal methods discussed are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
General Experimental Workflow
The general workflow for quantitative bioanalysis using deuterated internal standards involves several key steps, from sample collection to data analysis. Each step is critical for achieving reliable and reproducible results.[2]
Sample Preparation Techniques and Protocols
The choice of sample preparation technique is a critical step in bioanalytical method development and depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the desired level of sample cleanup.
Protein Precipitation (PPT)
Protein precipitation is a simple and widely used technique for the removal of proteins from biological samples. It is a fast and cost-effective method, making it suitable for high-throughput analysis.
Experimental Protocol: Protein Precipitation
This protocol describes the protein precipitation extraction of a small molecule drug from human plasma.
-
Sample Aliquoting: In a clean microcentrifuge tube, add 100 µL of the human plasma sample.
-
Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution to the plasma sample.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if required for analyte stability) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system. If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable mobile phase.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample preparation technique that separates analytes from interferences by partitioning the sample between two immiscible liquids. LLE can provide cleaner extracts than PPT and can be optimized to achieve high analyte recovery.
Experimental Protocol: Liquid-Liquid Extraction
This protocol outlines a general procedure for the liquid-liquid extraction of a drug from human plasma.
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.
-
Internal Standard Spiking: Add 20 µL of the deuterated internal standard working solution.
-
pH Adjustment (if necessary): For acidic or basic analytes, adjust the pH of the plasma sample to ensure the analyte is in its neutral form to facilitate extraction into the organic solvent. As a general rule, for acidic analytes, the pH should be adjusted to two pH units below the pKa, and for basic analytes, two pH units above the pKa.
-
Extraction: Add 800 µL of an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Vortexing: Vortex the tube for 5-10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix. SPE can provide the cleanest extracts and allows for analyte concentration, leading to improved sensitivity.
Experimental Protocol: Solid-Phase Extraction
This protocol provides a general procedure for SPE using a mixed-mode cation exchange cartridge for the extraction of a basic drug from human plasma.
-
Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of the deuterated internal standard working solution. Add 500 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from studies comparing different sample preparation techniques for the bioanalysis of specific drugs using deuterated internal standards.
Table 1: Comparison of Recovery for Fexofenadine in Human Serum
| Sample Preparation Method | Analyte Concentration (µg/mL) | Mean Recovery (%) | Reference |
| Liquid-Liquid Extraction | 0.06 | 33-42 | |
| 1 | 33-42 | ||
| 2 | 33-42 | ||
| Protein Precipitation | 0.8 | 97.89 | |
| 1.6 | 102.93 | ||
| 2.4 | 101.45 | ||
| 3.2 | 99.87 |
Note: The recovery for LLE was noted as being low in the referenced study.
Table 2: Linearity of Valsartan Quantification in Human Plasma
| Sample Preparation Method | Linearity Range (ng/mL) | Reference |
| Protein Precipitation | 20 - 10,000 | |
| Liquid-Liquid Extraction | 25 - 8,000 |
Note: This study highlights the different linear ranges achievable with PPT and LLE for valsartan.
Table 3: Comparison of Matrix Effects and Recovery for Peptides in Human Plasma
| Sample Preparation Method | Peptides | Mean Recovery (%) | Matrix Effect | Reference |
| Protein Precipitation (Acetonitrile) | Somatostatin, GLP-2, Insulin, Liraglutide & Catabolites | > 50 | Not specified as "lower" | |
| Protein Precipitation (Ethanol) | Somatostatin, GLP-2, Insulin, Liraglutide & Catabolites | > 50 | Not specified as "lower" | |
| Solid-Phase Extraction (Mixed-mode Anion Exchange) | Somatostatin, GLP-2, Insulin, Liraglutide & Catabolites | > 20 | Generally Lower than PPT |
Note: This study on various peptides and their catabolites indicated that while PPT yielded higher overall recoveries, SPE generally resulted in lower matrix effects.
Conclusion
The selection of an appropriate sample preparation technique is a critical decision in the development of a robust and reliable bioanalytical method. Protein precipitation offers a simple and rapid approach, while liquid-liquid extraction provides a higher degree of cleanliness. Solid-phase extraction typically yields the cleanest samples and offers the potential for analyte enrichment, though it is the most complex and costly of the three methods.
The use of a deuterated internal standard is essential for mitigating the variability inherent in each of these techniques. By closely mimicking the behavior of the analyte throughout the sample preparation and analysis process, deuterated standards enable accurate and precise quantification, ensuring the generation of high-quality data for pivotal drug development studies. The choice of the optimal sample preparation method will ultimately depend on a balance of factors including the analyte's properties, the required sensitivity, throughput needs, and the complexity of the biological matrix.
References
Application and Protocol for 1-Bromo-2,5-difluorobenzene-d3 in Environmental Contaminant Analysis
Introduction
1-Bromo-2,5-difluorobenzene-d3 is a deuterated stable isotope-labeled compound. In environmental contaminant analysis, its primary role is as a surrogate or internal standard for analytical methods utilizing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The principle behind using a deuterated standard is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled compound, which is chemically identical to the analyte of interest but has a different mass, is added to the sample at the beginning of the analytical process. This allows for the accurate quantification of the target analyte by correcting for any loss of analyte during sample preparation and for matrix effects that can suppress or enhance the instrument's signal.
While specific, detailed application notes and established protocols for the use of this compound in standardized environmental methods (such as those from the U.S. Environmental Protection Agency) are not widely documented in publicly available literature, its utility can be inferred from the general application of deuterated compounds with similar chemical properties. It is most suitably applied as a standard for the analysis of semi-volatile organic compounds, particularly those with similar chemical structures, such as certain pesticides, herbicides, polycyclic aromatic hydrocarbons (PAHs), and polychlorinated biphenyls (PCBs).
Application Note: Analysis of Semi-Volatile Organic Contaminants in Environmental Matrices
Purpose
This application note describes the use of this compound as a surrogate standard in the determination of semi-volatile organic contaminants in soil and water samples by GC-MS.
Principle
A known amount of this compound is spiked into each sample, blank, and calibration standard before extraction. As the sample is processed, any loss of the target analytes will be mirrored by a proportional loss of the deuterated surrogate standard. The recovery of the surrogate is calculated to monitor the performance of the method for each sample. The concentrations of the target analytes are then corrected based on the recovery of this surrogate.
Instrumentation and Reagents
-
Gas Chromatograph with a Mass Selective Detector (GC-MSD)
-
Analytical column suitable for semi-volatile organic compounds (e.g., DB-5ms or equivalent)
-
This compound solution (certified reference material)
-
Solvents (e.g., dichloromethane, acetone, hexane) of appropriate purity
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction apparatus
-
Standard solutions of target analytes
General Workflow
The logical flow for using this compound as a surrogate standard in environmental analysis is depicted below.
Experimental Protocol: Determination of PAHs in Water
This protocol provides a general methodology for the analysis of polycyclic aromatic hydrocarbons (PAHs) in water using this compound as a surrogate standard.
1. Sample Preparation
1.1. To a 1-liter water sample, add a known amount (e.g., 100 µL of a 10 ng/µL solution) of this compound.
1.2. Perform liquid-liquid extraction by transferring the sample to a 2-liter separatory funnel and extracting three times with 60 mL of dichloromethane.
1.3. Combine the extracts and dry by passing through a column of anhydrous sodium sulfate.
1.4. Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
2. GC-MS Analysis
2.1. GC Conditions:
- Inlet: Splitless mode
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
- Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
2.2. MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Monitor characteristic ions for each target PAH and for this compound.
3. Data Analysis
3.1. Create a calibration curve for each target PAH using standards that also contain this compound at the same concentration as the samples.
3.2. Calculate the concentration of each PAH in the sample extract.
3.3. Calculate the percent recovery of this compound:
- % Recovery = (Calculated Concentration / Spiked Concentration) x 100
3.4. If the surrogate recovery is within the acceptable range (typically 70-130%), correct the concentration of each PAH for recovery.
Quantitative Data Summary
The following table summarizes typical performance data for the use of a surrogate standard like this compound in environmental analysis. Note that these are representative values and actual performance may vary.
| Parameter | Water Matrix | Soil/Sediment Matrix |
| Typical Spiking Concentration | 5-20 µg/L | 25-100 µg/kg |
| Acceptable Recovery Range | 70-130% | 60-140% |
| Method Detection Limit (MDL) | Analyte dependent (typically low ng/L) | Analyte dependent (typically low µg/kg) |
| Relative Standard Deviation (RSD) | < 15% | < 20% |
Logical Relationship of Quality Control
The following diagram illustrates the relationship between different quality control samples and the role of the surrogate standard.
This compound serves as a valuable tool in environmental contaminant analysis, enhancing the accuracy and reliability of quantitative results. Its application as a surrogate standard within a robust quality assurance framework, as outlined in the provided protocols and workflows, is essential for generating defensible environmental data. While specific regulatory methods may not explicitly list this compound, its properties make it a suitable choice for methods analyzing a range of semi-volatile organic pollutants. Researchers and analytical chemists are encouraged to validate its use for their specific applications and matrices.
Application Note: Quantitative Proteomics Using 1-Bromo-2,5-difluorobenzene-d3 for Cysteine-Reactive Isobaric Labeling
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance changes across different cellular states, treatments, or disease conditions.[1] Stable isotope labeling, coupled with mass spectrometry (MS), is a powerful strategy for accurate and reproducible quantification.[1][2][3] This involves derivatizing proteins or peptides with isotopic "heavy" or "light" tags.[4] When samples are combined and analyzed, the relative signal intensities of the peptide pairs in the mass spectrometer reveal the abundance ratios of the corresponding proteins.
This document introduces a novel application for 1-Bromo-2,5-difluorobenzene-d3 as a cysteine-reactive chemical probe for quantitative proteomics. The unique structure of this reagent—featuring a bromine atom as a reactive group for covalent labeling, a stable trilabel of deuterium for mass differentiation, and a difluorobenzene core—makes it a promising tool for targeted protein analysis. This method offers a new avenue for researchers performing quantitative analysis of proteins, particularly those interested in the functional state of cysteine residues, which are often involved in catalysis, regulation, and drug binding.
Principle of the Method
The proposed methodology leverages the reactivity of the bromine atom on the this compound molecule towards the thiol group of cysteine residues under moderately basic conditions. This reaction forms a stable thioether bond, covalently attaching the deuterated difluorophenyl group to the protein.
For a typical duplex quantitative experiment, two samples are prepared. The "heavy" sample is labeled with this compound, while the "light" sample is labeled with its non-deuterated counterpart, 1-Bromo-2,5-difluorobenzene. After labeling, the samples are combined, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In the mass spectrometer, a peptide labeled with the "heavy" reagent will have a mass exactly 3.0188 daltons greater than the same peptide labeled with the "light" reagent, corresponding to the mass difference between three deuterium atoms and three protium atoms. By comparing the peak intensities of these paired peptides in the MS1 scan, the relative abundance of the protein in the original two samples can be accurately determined.
Experimental Protocols
Materials and Reagents
-
This compound ("Heavy" reagent)
-
1-Bromo-2,5-difluorobenzene ("Light" reagent)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Urea
-
Tris-HCl
-
Trypsin (MS-grade)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Deionized water
-
Solid-phase extraction (SPE) C18 cartridges
Protocol 1: Protein Extraction and Cysteine Labeling
-
Protein Extraction: Lyse cells or tissues in a buffer containing 8 M urea and 50 mM Tris-HCl, pH 8.5. Quantify the protein concentration using a standard assay (e.g., BCA).
-
Reduction: To 1 mg of protein from each sample, add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Labeling:
-
For the "heavy" sample, add this compound to a final concentration of 20 mM.
-
For the "light" sample, add 1-Bromo-2,5-difluorobenzene to a final concentration of 20 mM.
-
Incubate both samples for 2 hours at room temperature in the dark.
-
-
Quenching: Quench the reaction by adding DTT to a final concentration of 40 mM.
-
Alkylation of Unlabeled Cysteines: To cap any remaining free cysteine residues, add iodoacetamide to a final concentration of 50 mM and incubate for 30 minutes at room temperature in the dark.
-
Sample Combination: Combine the "heavy" and "light" labeled protein samples in a 1:1 ratio.
Protocol 2: Protein Digestion and Peptide Cleanup
-
Dilution: Dilute the combined sample with 50 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 2 M.
-
Digestion: Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's protocol. Elute the peptides with 50% acetonitrile/0.1% formic acid.
-
Drying: Dry the purified peptides in a vacuum centrifuge. Resuspend in 0.1% formic acid for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis and Data Processing
-
LC Separation: Separate the peptides on a reverse-phase C18 column using a gradient of increasing acetonitrile concentration.
-
MS Analysis: Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap).
-
MS1 Scan: Acquire full MS scans to detect the "heavy" and "light" peptide pairs.
-
MS2 Scan: Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation and sequencing.
-
-
Data Analysis: Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Identify peptides and proteins by searching the MS2 spectra against a protein database.
-
Quantify the relative abundance of proteins by calculating the ratio of the "heavy" to "light" peptide peak areas in the MS1 scans.
-
Data Presentation
The quantitative data should be summarized in a table for clear comparison. The table should include protein identifiers, the number of peptides identified for each protein, the calculated heavy/light ratio, and statistical significance (p-value).
| Protein ID | Gene Name | # Peptides | Heavy/Light Ratio | p-value | Regulation |
| P02768 | ALB | 15 | 1.05 | 0.85 | Unchanged |
| P60709 | ACTB | 12 | 0.98 | 0.91 | Unchanged |
| P31946 | HSP90AA1 | 8 | 2.54 | 0.01 | Upregulated |
| P08238 | HSPA8 | 9 | 0.45 | 0.02 | Downregulated |
| Q06830 | PRDX1 | 5 | 3.12 | 0.005 | Upregulated |
Mandatory Visualization
To facilitate a deeper understanding of the experimental process and its underlying principles, the following diagrams are provided.
Caption: Experimental workflow for quantitative proteomics using deuterated 1-Bromo-2,5-difluorobenzene.
Caption: Principle of quantification using isotopic labeling with this compound.
Caption: Simplified MAPK/ERK signaling pathway, a common target for quantitative proteomics studies.
References
- 1. Stable isotope labeling methods in protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UWPR [proteomicsresource.washington.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Bromo-2,5-difluorobenzene-d3 for Quantitative Accuracy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of 1-Bromo-2,5-difluorobenzene-d3 as an internal standard in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is the deuterated form of 1-Bromo-2,5-difluorobenzene. In mass spectrometry-based quantitative analysis, it serves as an excellent internal standard. Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it can effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to improved accuracy and precision in results.[1][2][3]
Q2: What are the ideal storage and handling conditions for this compound?
For long-term stability, this compound should be stored at room temperature in a well-ventilated, dry place, away from heat or ignition sources. It is stable under these recommended conditions; however, it is good practice to re-analyze the compound for chemical purity after three years to ensure its integrity.[4]
Q3: What are the key purity requirements for this compound to be used as an internal standard?
To ensure reliable and accurate quantification, a deuterated internal standard like this compound should meet high purity criteria:
-
Isotopic Enrichment: ≥98% to minimize signal interference from the unlabeled analyte.
-
Chemical Purity: >99% to avoid interference from other impurities.
Q4: How many deuterium atoms are optimal for an internal standard?
Typically, an ideal deuterated internal standard should have a mass difference of 4-5 Da from the analyte to minimize mass spectrometric cross-talk. The three deuterium atoms in this compound provide a sufficient mass shift to distinguish it from the natural isotopic distribution of the unlabeled analyte.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the concentration of this compound for quantitative accuracy.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptoms:
-
High variability (%RSD) in quality control (QC) samples.
-
Poor accuracy in the measurement of sample concentrations.
-
Non-linear calibration curves.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Concentration of Internal Standard | The concentration of the internal standard should be consistent across all samples and provide a stable and robust signal. If the signal is too low, it can lead to poor precision. If it is too high, it can lead to detector saturation. Solution: Perform a concentration optimization experiment to determine the ideal concentration (see Experimental Protocol section below). |
| Chromatographic (Isotopic) Shift | Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts. If this shift is significant, the analyte and internal standard may experience different matrix effects. Solution: Overlay the chromatograms of the analyte and this compound to verify co-elution. If a separation is observed, consider adjusting the chromatographic method (e.g., gradient, flow rate, or column chemistry). |
| Differential Matrix Effects | Even with co-elution, components in the sample matrix can affect the ionization of the analyte and internal standard differently. Solution: Conduct a matrix effect evaluation by comparing the analyte/internal standard response ratio in a neat solution versus a post-extraction spiked matrix sample. If significant differences are observed, improve the sample clean-up procedure or dilute the sample. |
| Isotopic Impurity of the Standard | The presence of unlabeled analyte in the this compound stock can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). Solution: Inject a high concentration of the internal standard solution alone to check for any signal at the analyte's mass transition. Always refer to the Certificate of Analysis (CoA) for purity information. |
Issue 2: Drifting or Highly Variable Internal Standard Signal
Symptoms:
-
The peak area of this compound is not consistent across the analytical run.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| In-source Instability or Isotopic Exchange | Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or in the mass spectrometer's ion source, a phenomenon known as back-exchange. This is more likely to occur at unstable labeling positions. Solution: The deuterium atoms on the benzene ring of this compound are generally stable. However, if exchange is suspected, incubate the internal standard in the sample matrix for the duration of the sample preparation and analysis time and check for an increase in the unlabeled analyte signal. Optimizing MS source conditions can also minimize in-source fragmentation. |
| Sample Preparation Variability | Inconsistent addition of the internal standard to the samples will result in a variable signal. Solution: Ensure that the internal standard spiking solution is added precisely and consistently to all samples, calibrators, and quality controls. Use calibrated pipettes and a consistent workflow. |
| System Contamination or Carryover | Contamination in the LC-MS system can lead to signal drift. Solution: Implement a rigorous system cleaning protocol. Inject blank samples between high-concentration samples to check for carryover. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final volume of 1 mL.
-
Working Internal Standard Solution: Prepare a working solution of the deuterated internal standard by diluting the stock solution. The final concentration should be chosen to provide a robust and stable signal in the mass spectrometer. This concentration should be kept constant across all samples.
Protocol 2: Optimizing the Concentration of this compound
Objective: To determine the optimal concentration of this compound that provides the best linearity, accuracy, and precision for the quantification of the target analyte.
Methodology:
-
Prepare a series of calibration standards of the analyte at different concentrations, from the LLOQ to the upper limit of quantification (ULOQ).
-
Prepare three sets of these calibration standards , each spiked with a different concentration of the this compound working solution (e.g., low, medium, and high concentration).
-
Analyze each set of calibration standards using the developed LC-MS/MS or GC-MS method.
-
Construct a calibration curve for each concentration of the internal standard by plotting the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration.
-
Evaluate the linearity of each calibration curve by calculating the coefficient of determination (r²). An r² value >0.99 is generally considered acceptable.
-
Assess the accuracy and precision at each concentration level of the internal standard by analyzing quality control (QC) samples at low, medium, and high concentrations of the analyte. The mean concentration should be within ±15% of the nominal value, and the relative standard deviation (%RSD) should not exceed 15%.
-
Select the internal standard concentration that provides the best overall performance in terms of linearity, accuracy, and precision.
Data Presentation
Table 1: Linearity Assessment at Different Internal Standard Concentrations
| Internal Standard Concentration | Calibration Curve Equation | Coefficient of Determination (r²) |
| Low (e.g., 10 ng/mL) | y = 0.15x + 0.02 | 0.991 |
| Medium (e.g., 50 ng/mL) | y = 0.08x + 0.01 | 0.999 |
| High (e.g., 200 ng/mL) | y = 0.02x + 0.005 | 0.995 |
This table presents hypothetical data illustrating that a medium concentration of the internal standard provides the best linearity.
Table 2: Accuracy and Precision Data for Different Internal Standard Concentrations
| Internal Standard Concentration | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low (10 ng/mL) | Low | 20 | 23.0 | 115.0 | 18.5 |
| Medium | 100 | 110.5 | 110.5 | 12.3 | |
| High | 400 | 450.2 | 112.6 | 10.1 | |
| Medium (50 ng/mL) | Low | 20 | 19.5 | 97.5 | 8.2 |
| Medium | 100 | 102.1 | 102.1 | 5.6 | |
| High | 400 | 398.7 | 99.7 | 4.1 | |
| High (200 ng/mL) | Low | 20 | 18.2 | 91.0 | 14.8 |
| Medium | 100 | 95.3 | 95.3 | 9.7 | |
| High | 400 | 385.4 | 96.4 | 7.5 |
This table presents hypothetical data showing that the medium concentration of the internal standard results in the best accuracy and precision.
Visualizations
References
Technical Support Center: Troubleshooting Ion suppression in ESI-MS with Deuterated Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues in Electrospray Ionization-Mass Spectrometry (ESI-MS), particularly when using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and what causes it in ESI-MS?
Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3] The "matrix" comprises all components in a sample apart from the analyte of interest, such as salts, lipids, proteins, and other endogenous compounds.[2]
Several mechanisms contribute to ion suppression in ESI-MS:
-
Competition for Charge: Co-eluting matrix components compete with the analyte for the limited available charge on the surface of the ESI droplets, leading to reduced ion formation for the analyte.
-
Changes in Droplet Properties: High concentrations of non-volatile materials in the matrix can increase the viscosity and surface tension of the ESI droplets. This hinders solvent evaporation and the subsequent release of gas-phase analyte ions.
-
Co-precipitation: Analytes can co-precipitate with non-volatile materials in the ESI source, preventing their efficient ionization.
-
Gas-Phase Reactions: In the gas phase, analyte ions can be neutralized through reactions with substances of high gas-phase basicity.
Q2: How do deuterated internal standards theoretically correct for ion suppression?
A deuterated internal standard (d-IS) is a stable isotope-labeled version of the analyte where one or more hydrogen atoms are replaced by deuterium. The fundamental principle is that the d-IS has nearly identical physicochemical properties to the analyte. Consequently, it should behave similarly during sample preparation, chromatography, and ionization, experiencing the same degree of ion suppression as the analyte. By measuring the ratio of the analyte signal to the d-IS signal, any fluctuations in signal intensity caused by matrix effects should be normalized, thereby enabling accurate quantification.
Q3: My results are inaccurate even though I'm using a deuterated internal standard. Why is it not compensating for ion suppression?
While deuterated internal standards are a powerful tool, they can fail to compensate for ion suppression under certain conditions, a phenomenon known as differential ion suppression. The primary reason for this is a slight chromatographic separation between the analyte and the d-IS. This separation, often caused by the "deuterium isotope effect," can expose the analyte and the d-IS to different co-eluting matrix components, leading to varying degrees of ion suppression. Even a minor shift in retention time can result in significantly different matrix effects.
Q4: What is the "deuterium isotope effect" and how does it affect my analysis?
The deuterium isotope effect refers to the change in physicochemical properties of a molecule when hydrogen is replaced by deuterium. This can lead to slight differences in retention time between the analyte and its deuterated internal standard on a chromatographic column. If this separation occurs in a region of the chromatogram with significant and variable ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate and imprecise results.
Q5: How can I experimentally assess the extent of ion suppression in my assay?
There are two common experimental protocols to evaluate and quantify ion suppression:
-
Post-Column Infusion (PCI): This experiment helps to identify regions in the chromatogram where ion suppression occurs. A solution of the analyte is continuously infused into the mobile phase after the analytical column and before the MS source. A blank matrix extract is then injected. A drop in the constant baseline signal of the analyte indicates the retention times at which co-eluting matrix components are causing ion suppression.
-
Matrix Effect Evaluation (Post-Extraction Spike): This method quantifies the extent of ion suppression. It involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same analyte concentration in a neat solution (e.g., mobile phase). A lower peak area in the matrix sample indicates ion suppression, while a higher peak area suggests ion enhancement.
Troubleshooting Guides
Problem 1: Inconsistent and inaccurate results despite using a deuterated internal standard.
-
Possible Cause: Differential ion suppression due to chromatographic separation of the analyte and the deuterated internal standard.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte and the d-IS. A visible separation in their retention times is a strong indicator of a problem.
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, mobile phase composition, column chemistry) to achieve perfect co-elution of the analyte and the d-IS.
-
Use a Different Isotope-Labeled Standard: If available, a ¹³C or ¹⁵N labeled internal standard may exhibit a smaller chromatographic shift relative to the analyte compared to a deuterated standard and can be a better choice to minimize differential ion suppression.
-
Problem 2: The signal for both my analyte and deuterated internal standard is low in matrix samples compared to neat standards.
-
Possible Cause: Significant ion suppression from the sample matrix affecting both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing a broad range of interferences like phospholipids and salts.
-
Liquid-Liquid Extraction (LLE): Can also be effective in cleaning up complex samples.
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing ion suppression. However, this may also decrease the analyte signal below the limit of detection.
-
Optimize Chromatography: Improve the separation of the analyte from the matrix components causing suppression.
-
Problem 3: The signal for my deuterated internal standard is decreasing throughout the analytical run.
-
Possible Cause: Carryover of late-eluting matrix components that are causing increasing ion suppression over time.
-
Troubleshooting Steps:
-
Inject Blank Samples: Inject a series of blank solvent injections after a high-concentration sample to assess for carryover.
-
Extend the Run Time: Ensure all matrix components have eluted before the next injection by extending the chromatographic run time.
-
Improve Column Washing: Implement a more rigorous column washing step at the end of each run to remove strongly retained matrix components.
-
Data Presentation
Table 1: Quantifying Matrix Effects
This table illustrates how to calculate and interpret the Matrix Factor (MF) to assess ion suppression.
| Sample Set | Description | Calculation | Interpretation |
| Set A | Analyte and d-IS in neat solvent | - | Baseline response |
| Set B | Analyte and d-IS spiked into extracted blank matrix | - | Response in the presence of matrix |
| Matrix Factor (MF) | Compares response in matrix vs. neat solvent | (Peak Area of Set B) / (Peak Area of Set A) | MF < 1: Ion SuppressionMF > 1: Ion EnhancementMF = 1: No Matrix Effect |
| IS-Normalized MF | Evaluates the compensation by the d-IS | MF (Analyte) / MF (d-IS) | Close to 1: Effective compensationDeviates from 1: Differential matrix effects |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece
-
Analyte standard solution
-
Blank matrix extract (prepared using your standard sample preparation method)
-
Mobile phase
Methodology:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-piece.
-
Connect the syringe pump containing the analyte solution to the other inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the analyte standard solution at a concentration that provides a stable signal.
-
Begin infusing the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Acquire data on the mass spectrometer, monitoring the analyte's signal. A stable baseline should be observed.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject the extracted blank matrix sample onto the LC column.
-
Monitor the analyte's signal throughout the chromatographic run.
-
-
Data Interpretation:
-
Dips in the constant baseline signal indicate regions where co-eluting matrix components are causing ion suppression.
-
Protocol 2: Evaluation of Matrix Effects Using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for the analyte and the deuterated internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and d-IS into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Process a blank matrix sample through your entire sample preparation procedure. Spike the analyte and d-IS into the final, extracted matrix.
-
Set C (Pre-Spike Matrix): Spike the analyte and d-IS into the blank matrix before the sample preparation procedure.
-
-
Analysis:
-
Inject and analyze all three sets of samples using your LC-MS method.
-
-
Calculations:
-
Matrix Factor (MF): Calculate the MF for both the analyte and the d-IS using the formula: MF = (Peak Area of Set B) / (Peak Area of Set A).
-
IS-Normalized MF: Calculate the IS-Normalized MF: IS-Normalized MF = MF(Analyte) / MF(d-IS).
-
Recovery (RE): Calculate the extraction recovery: RE = (Peak Area of Set C) / (Peak Area of Set B).
-
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
Caption: Troubleshooting workflow for ion suppression issues.
Caption: Principle of ion suppression correction using a d-IS.
References
Assessing and ensuring the isotopic purity of 1-Bromo-2,5-difluorobenzene-d3.
Welcome to the technical support center for 1-Bromo-2,5-difluorobenzene-d3. This resource is designed for researchers, scientists, and drug development professionals to assist in the assessment and assurance of the isotopic purity of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it critical for this compound?
Isotopic purity refers to the percentage of a compound that is fully deuterated at the specified positions. For this compound, it indicates the proportion of molecules containing three deuterium atoms. High isotopic purity is crucial as low purity, with significant amounts of partially deuterated (d1, d2) or non-deuterated (d0) species, can lead to inaccurate results in quantitative analyses, such as mass spectrometry-based assays, by causing an overestimation of the analyte concentration.[1]
Q2: Which analytical techniques are recommended for determining the isotopic purity of this compound?
The primary methods for determining the isotopic purity of deuterated compounds are:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is particularly effective for distinguishing between different isotopologues (d0, d1, d2, d3) based on their mass-to-charge ratios.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to estimate the degree of deuteration by the absence or reduction of signals at the positions where deuterium has been incorporated.[1] ²H NMR can also be employed to directly observe the deuterium signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the compound from potential volatile impurities before mass analysis, providing both chemical and isotopic purity information.
Q3: I am observing a peak corresponding to the non-deuterated (d0) version of my compound. What could be the cause?
The presence of the non-deuterated species can arise from two main sources:
-
Low Isotopic Purity of the Standard: The supplied this compound may have a lower than expected isotopic purity. It is important to check the certificate of analysis for the specified isotopic enrichment.
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms can be replaced by hydrogen atoms from the surrounding environment, a process known as H/D exchange. This can be influenced by factors such as storage in protic solvents (e.g., water, methanol), non-optimal pH, and elevated temperatures.
Q4: My deuterated standard elutes slightly earlier than the non-deuterated analyte in my LC-MS or GC-MS analysis. Is this normal?
Yes, this is a known chromatographic isotope effect. Deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts, particularly in gas chromatography. This should be taken into account during method development to ensure proper peak integration.
Troubleshooting Guides
Issue 1: Inaccurate Quantification and Suspected Low Isotopic Purity
Symptom: You observe inconsistent quantitative results, and the response of your deuterated internal standard is variable. Mass spectrometry analysis shows a higher than expected abundance of lower mass isotopologues (d0, d1, d2).
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Analytical Precision with 1-Bromo-2,5-difluorobenzene-d3
Welcome to the technical support center for 1-Bromo-2,5-difluorobenzene-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this internal standard to improve analytical precision in chromatographic and mass spectrometric analyses. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a deuterated form of 1-Bromo-2,5-difluorobenzene. Deuterated compounds are frequently used as internal standards in analytical chemistry, particularly for mass spectrometry-based methods like GC-MS and LC-MS.[1][2] They are considered ideal because their chemical and physical properties are very similar to their non-deuterated counterparts (analytes).[3] This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, extraction, and chromatography, which helps to accurately correct for variations in these steps.[4]
Q2: What are the key purity requirements for this compound to ensure analytical accuracy?
A2: To ensure reliable and accurate results, the internal standard must be of high purity. The two primary considerations are:
-
Isotopic Enrichment: The percentage of the deuterated form should be high, typically ≥98%, to minimize interference from any unlabeled analyte.[1]
-
Chemical Purity: The compound should be free from other chemical impurities, with a recommended purity of >99%.
Q3: My deuterated internal standard and the analyte show different retention times. Is this normal, and how can I address it?
A3: A slight difference in retention times between a deuterated internal standard and the corresponding analyte can occur, a phenomenon known as a chromatographic shift. Deuterated compounds sometimes elute slightly earlier than their non-deuterated analogs in reverse-phase chromatography. If the separation is significant, it can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising accuracy. To address this, you can try adjusting the chromatographic method, for instance, by modifying the mobile phase composition, temperature, or using a column with slightly lower resolution to ensure co-elution.
Q4: I am observing variability in the signal intensity of this compound. What are the potential causes?
A4: Variability in the internal standard's signal can stem from several factors. Common causes include differential matrix effects, where components in the sample matrix affect the ionization of the internal standard differently than the analyte, or issues with the stability of the deuterium labels. Inconsistent sample preparation or injection volume can also lead to signal variability.
Troubleshooting Guide
This guide addresses specific problems you may encounter when using this compound as an internal standard.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent despite using this compound as an internal standard. What could be the issue?
Answer: Inaccurate or inconsistent results can arise from several sources. The most common issues are a lack of co-elution, the presence of impurities in the standard, isotopic exchange, or differential matrix effects.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm that they are eluting at the same time.
-
Assess Purity: Check the certificate of analysis for your this compound to ensure it meets the required isotopic and chemical purity levels.
-
Evaluate Matrix Effects: Conduct a post-extraction addition experiment to determine if the sample matrix is affecting the analyte and internal standard differently.
-
Check for Isotopic Exchange: While the deuterium atoms on this compound are generally stable, harsh sample conditions (e.g., extreme pH) could potentially lead to isotopic exchange.
Experimental Protocols
Protocol: Quantification of a Target Analyte using this compound by GC-MS
This protocol provides a general framework for the use of this compound as an internal standard in a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Objective: To accurately quantify a target analyte in a sample matrix.
Materials:
-
This compound (Internal Standard, IS)
-
Target Analyte Reference Standard
-
Methanol (or other suitable solvent), HPLC grade
-
Sample matrix (e.g., plasma, urine, environmental sample)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the analyte and the IS in methanol at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serially diluting the analyte stock solution and spiking a constant amount of the IS stock solution into each.
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add a precise amount of the IS solution.
-
Perform sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and IS from the matrix.
-
Evaporate the extraction solvent and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
Use an appropriate GC column and temperature program to achieve chromatographic separation of the analyte and IS from other components.
-
Operate the mass spectrometer in a suitable mode (e.g., Selected Ion Monitoring, SIM) to detect and quantify the analyte and IS.
-
Data Presentation
The use of a suitable internal standard like this compound can significantly improve the precision and accuracy of an analytical method. Below is a table summarizing hypothetical data from a method validation experiment, comparing the performance of a method with and without an internal standard.
| Parameter | Without Internal Standard | With this compound | ICH Q2(R1) Guideline |
| Precision (RSD%) | |||
| - Repeatability | 8.5% | 2.1% | < 15% |
| - Intermediate Precision | 12.3% | 3.5% | < 15% |
| Accuracy (% Recovery) | |||
| - Low QC | 85% | 98% | 85-115% |
| - Medium QC | 118% | 102% | 85-115% |
| - High QC | 92% | 105% | 85-115% |
This data is for illustrative purposes only.
References
Navigating the Stability of 1-Bromo-2,5-difluorobenzene-d3 Solutions: A Technical Guide
For Immediate Release
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability testing and proper storage of 1-Bromo-2,5-difluorobenzene-d3 solutions. By addressing common challenges and questions, this resource aims to ensure the integrity and reliability of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions?
A1: For optimal stability, this compound solutions should be stored in a cool, dark, and dry place. It is recommended to keep the container tightly closed in a well-ventilated area.[1] While room temperature is generally acceptable, storage at temperatures below 15°C is advised for long-term preservation.
Q2: How long can I expect this compound to remain stable?
A2: The compound is stable under recommended storage conditions.[2] It is advised to re-analyze the chemical purity of the compound after three years to ensure it meets the required specifications for your experiments.
Q3: What are the signs of degradation in my this compound solution?
A3: Visual indicators of degradation can include a change in color from colorless or light yellow to a darker shade. The appearance of precipitates or cloudiness may also suggest instability. For quantitative assessment, analytical techniques such as Gas Chromatography (GC) should be employed to check for a decrease in purity or the emergence of new peaks corresponding to degradation products.
Q4: What materials should be avoided when working with this compound?
A4: this compound is incompatible with strong oxidizing agents. Contact with such substances should be strictly avoided to prevent vigorous and potentially hazardous reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in GC analysis | Contamination of the solvent or glassware. Degradation of the compound due to improper storage or handling. | Run a blank solvent injection to check for solvent contamination. Ensure all glassware is thoroughly cleaned and dried. Review storage conditions and handling procedures. Perform a forced degradation study to identify potential degradation products. |
| Decreased purity over time | Exposure to light, elevated temperatures, or incompatible materials. | Store the solution in an amber vial to protect it from light. Ensure the storage temperature is consistently maintained. Verify that no incompatible substances have come into contact with the solution. |
| Inconsistent experimental results | Inaccurate solution concentration due to solvent evaporation or compound degradation. | Use vials with tightly sealed caps to minimize solvent evaporation. Re-verify the concentration of the stock solution using a freshly prepared standard. Assess the purity of the solution before each use if it has been stored for an extended period. |
| Color change of the solution | Presence of impurities or degradation. | Purify the compound if necessary. If degradation is suspected, acquire a new batch of the compound and handle it under inert conditions if possible. |
Experimental Protocols
Protocol for Purity Assessment by Gas Chromatography (GC)
This protocol outlines a general method for assessing the purity of this compound.
-
Instrument and Column:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent).
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C, hold for 5 minutes.
-
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity based on the area percentage of the main peak.
-
Protocol for a Long-Term Stability Study
-
Sample Preparation:
-
Prepare multiple aliquots of the this compound solution at a known concentration in the desired solvent system.
-
Store the aliquots under various conditions (e.g., refrigerated at 2-8°C, at room temperature 20-25°C, and at an elevated temperature of 40°C).
-
Protect a subset of samples at each temperature from light by using amber vials.
-
-
Time Points:
-
Establish a schedule for testing, for example: 0, 1, 3, 6, 12, 24, and 36 months.
-
-
Analysis:
-
At each time point, analyze the samples from each storage condition for purity and concentration using the validated GC method described above.
-
Visually inspect the samples for any changes in color or clarity.
-
-
Data Evaluation:
-
Compare the results to the initial (time 0) data.
-
A significant change in purity or concentration indicates instability under that specific storage condition.
-
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Method Refinement for Complex Biological Matrices Using 1-Bromo-2,5-difluorobenzene-d3
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for utilizing 1-Bromo-2,5-difluorobenzene-d3 as an internal standard in the analysis of complex biological matrices. The following sections offer detailed troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental workflows.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound as an internal standard in bioanalytical methods, particularly with Gas Chromatography-Mass Spectrometry (GC-MS).
Issue 1: High Variability in Internal Standard (IS) Response
Question: My this compound signal is highly variable across my sample batch, including my calibration standards and quality controls (QCs). What are the potential causes and solutions?
Answer: High variability in the internal standard response can compromise the accuracy and precision of your quantitative analysis. The issue can typically be traced back to sample preparation, matrix effects, or instrumental problems.
Troubleshooting Workflow for Inconsistent IS Response
Caption: A logical workflow for troubleshooting inconsistent internal standard responses.
Potential Causes and Solutions
| Category | Potential Cause | Recommended Solution |
| Sample Preparation | Inconsistent pipetting or dilution errors during the addition of this compound. | Verify the calibration of all pipettes. Implement a standardized and validated procedure for spiking the internal standard into all samples, calibration standards, and QCs. |
| Incomplete mixing of the IS with the sample matrix. | After adding the IS, ensure thorough mixing by vortexing or using a mechanical shaker to achieve a homogenous sample. | |
| Variable extraction recovery between the analyte and the IS. | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol to ensure consistent recovery. The IS should ideally be added at the earliest stage of the sample preparation process. | |
| Matrix Effects | Ion suppression or enhancement due to co-eluting endogenous components from the biological matrix. | Enhance chromatographic separation to resolve this compound from interfering matrix components. This can be achieved by modifying the GC oven temperature program or using a column with a different stationary phase. |
| Consider further sample cleanup steps or sample dilution to minimize the concentration of matrix components entering the MS source. | ||
| Instrumental Issues | Inconsistent injection volume. | Inspect the autosampler for air bubbles in the syringe and ensure the injection needle is properly seated and free of clogs. |
| Fluctuations in the mass spectrometer's source conditions (e.g., temperature, gas flow). | Allow the instrument to fully stabilize before initiating the analytical run. Monitor system suitability throughout the analysis to detect any drift. | |
| Contamination within the GC-MS system. | Flush the system with appropriate solvents to remove any accumulated contaminants that might be interfering with the IS signal. |
Issue 2: Poor Peak Shape or Splitting for this compound
Question: The chromatographic peak for my internal standard is tailing, fronting, or split. How can I resolve this?
Answer: Poor peak shape can affect the accuracy of peak integration and, consequently, the precision of your results. This issue is often related to the chromatographic conditions or interactions within the GC system.
Troubleshooting Workflow for Poor Peak Shape
Caption: A decision tree for addressing poor chromatographic peak shape.
Potential Causes and Solutions
| Category | Potential Cause | Recommended Solution |
| GC System Activity | Active sites in the GC inlet liner or the column can cause interactions with the analyte. | Use a deactivated inlet liner. If the column is old, it may need to be conditioned at a high temperature or replaced. |
| Injection Parameters | Incorrect inlet temperature can lead to incomplete or slow volatilization. | Optimize the inlet temperature to ensure rapid and complete vaporization of this compound. |
| Inappropriate split/splitless parameters. | Adjust the split ratio or the splitless hold time to ensure efficient transfer of the analyte onto the column. | |
| Solvent Effects | Mismatch between the injection solvent and the stationary phase polarity. | Ensure the solvent used to dissolve the sample and IS is compatible with the GC column's stationary phase. |
| Sample Overload | Injecting too much of the internal standard can saturate the column. | Reduce the concentration of the this compound spiking solution or decrease the injection volume. |
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated internal standard like this compound?
A1: Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry.[1][2] Because this compound is chemically almost identical to its non-deuterated analog, it will have very similar extraction recovery, chromatographic retention time, and ionization response.[1] This allows it to effectively compensate for variations during sample preparation and analysis, including matrix effects, leading to more accurate and precise results.[2][3]
Q2: At what stage of the sample preparation should I add this compound?
A2: The internal standard should be added at the earliest possible stage of the sample preparation workflow. This ensures that it can account for any analyte loss that may occur during all subsequent steps, such as extraction, evaporation, and reconstitution.
Q3: What concentration of this compound should I use?
A3: The concentration of the internal standard should be consistent across all samples, calibrators, and QCs. A common practice is to use a concentration that produces a response in the mid-range of the calibration curve for the analyte of interest. This ensures a robust signal that is not at the lower limit of detection but also avoids detector saturation.
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the sample or solvent?
A4: While deuterium-hydrogen exchange is a possibility for some deuterated compounds, especially those with deuterium on heteroatoms or acidic carbons, the deuterium atoms on an aromatic ring like in this compound are generally stable under typical bioanalytical conditions. However, it is good practice to assess the isotopic purity of the internal standard in the final sample extract to ensure no significant back-exchange has occurred.
Q5: How do I assess for matrix effects when using this compound?
A5: A common method to evaluate matrix effects is the post-extraction spike experiment. This involves comparing the response of the internal standard in a neat solution to its response when spiked into the extract of a blank biological sample. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.
Matrix Effect Assessment
| Matrix Factor (MF) | Interpretation | Potential Action |
| MF = 1 | No significant matrix effect. | Proceed with the current method. |
| MF < 1 | Ion suppression is occurring. | Improve sample cleanup, enhance chromatographic separation, or dilute the sample. |
| MF > 1 | Ion enhancement is occurring. | Improve sample cleanup, enhance chromatographic separation, or dilute the sample. |
Experimental Protocols
Protocol: Quantification of a Volatile Analyte in Human Plasma using this compound by GC-MS
This protocol provides a representative methodology for the extraction and analysis of a volatile organic compound from human plasma.
1. Preparation of Spiking Solutions
-
Prepare a stock solution of the analyte and this compound in methanol.
-
Create a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution.
-
Prepare a working internal standard solution of this compound at a fixed concentration.
2. Sample Preparation and Extraction
-
Thaw human plasma samples, calibration standards, and QCs on ice.
-
To 100 µL of each sample in a 2 mL microcentrifuge tube, add 10 µL of the this compound working solution.
-
Vortex each tube for 10 seconds to ensure thorough mixing.
-
Add 500 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 500 µL of hexane, vortexing for 1 minute, and centrifuging for 5 minutes.
-
Transfer the upper organic (hexane) layer to a GC vial for analysis.
3. GC-MS Analysis
-
Gas Chromatograph (GC): Agilent 8890 GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet: Splitless injection at 250°C.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 25°C/min to 280°C, hold for 2 minutes.
-
-
Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor appropriate quantifier and qualifier ions for the analyte and this compound.
-
Data Analysis Workflow
Caption: A standard workflow for data analysis in quantitative GC-MS.
References
Validation & Comparative
A Comparative Guide to 1-Bromo-2,5-difluorobenzene and its Deuterated Analog for Researchers
In the landscape of pharmaceutical development and materials science, 1-bromo-2,5-difluorobenzene is a versatile building block, valued for its unique electronic properties and reactivity in organic synthesis.[1][2] The strategic incorporation of fluorine atoms can significantly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a detailed comparison of 1-bromo-2,5-difluorobenzene and its deuterated counterpart, 1-bromo-2,5-difluorobenzene-d3, offering insights into their respective properties and applications for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Head-to-Head Comparison
| Property | 1-Bromo-2,5-difluorobenzene | This compound |
| CAS Number | 399-94-0[1] | 1219795-54-6[3] |
| Molecular Formula | C₆H₃BrF₂ | C₆D₃BrF₂ |
| Molecular Weight | 192.99 g/mol | 196.01 g/mol |
| Melting Point | -31 °C | Data not available |
| Boiling Point | 58-59 °C at 20 mmHg | Data not available |
| Density | ~1.708 g/mL at 25 °C | Data not available |
| Isotopic Enrichment | Not Applicable | 98 atom % D |
The Deuterium Advantage: Reactivity and Metabolic Stability
The primary distinction between the two compounds lies in the kinetic isotope effect (KIE), a phenomenon where the heavier isotope, deuterium, forms a stronger covalent bond with carbon compared to hydrogen. This stronger bond requires more energy to break, leading to a slower reaction rate when a C-D bond is cleaved in the rate-determining step of a reaction.
In the context of drug development, this effect can be profound. Deuteration of drug candidates at metabolically active sites can significantly slow down their breakdown by metabolic enzymes, such as the cytochrome P450 family. This can lead to:
-
Increased Metabolic Stability: A longer half-life in the body.
-
Enhanced Drug Exposure: Higher and more sustained plasma concentrations.
-
Altered Metabolite Profile: Potentially reducing the formation of toxic or inactive metabolites.
While specific experimental data comparing the metabolic stability of 1-bromo-2,5-difluorobenzene and its d3 analog is not available, the general principles of KIE are well-established and form a key strategy in modern medicinal chemistry.
Experimental Protocols
1-Bromo-2,5-difluorobenzene is a valuable precursor in a variety of cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. Below are representative protocols for two of the most widely used transformations.
Suzuki-Miyaura Cross-Coupling
This reaction is a versatile method for the formation of carbon-carbon bonds.
Reaction: To a dry reaction vessel, add 1-bromo-2,5-difluorobenzene (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol). The vessel is then evacuated and backfilled with an inert gas. A degassed solvent system, for example, a mixture of toluene and water, is added. The reaction mixture is heated, typically between 80-100°C, and stirred until the starting material is consumed, as monitored by techniques like TLC or GC. After cooling, the reaction is worked up by extraction and purified by column chromatography to yield the desired biaryl product.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of carbon-nitrogen bonds, forming arylamines.
Reaction: In an inert atmosphere glovebox or using Schlenk techniques, a reaction flask is charged with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide). The aryl halide, 1-bromo-2,5-difluorobenzene (1.0 equiv), and the desired amine (1.2 equiv) are then added, followed by an anhydrous solvent such as toluene or dioxane. The reaction mixture is heated, often to temperatures between 80-120°C, and monitored for completion. Upon cooling, the mixture is subjected to an aqueous workup, and the crude product is purified by chromatography to afford the corresponding N-arylated amine.
Visualizing Synthetic Pathways
To illustrate the utility of these compounds in synthetic chemistry, the following diagrams outline a typical experimental workflow and a common reaction pathway.
References
Navigating Bioanalytical Method Validation: A Comparative Look at Internal Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The validation of methods used to quantify analytes in biological matrices is a critical step in ensuring data reliability. A key component of this validation, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, is the use of an internal standard. This guide provides a comparative overview of the validation of bioanalytical methods, with a focus on the role of deuterated internal standards. Due to a lack of publicly available experimental data specifically validating the use of 1-Bromo-2,5-difluorobenzene-d3 as an internal standard, this guide will focus on the general principles and comparative performance of different types of internal standards, supported by established best practices in the field.
The Crucial Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative bioanalysis to correct for variability that can be introduced during various stages of the analytical process, including sample preparation, injection, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, ensuring that it experiences similar matrix effects and extraction recovery. The use of an appropriate internal standard significantly improves the accuracy and precision of the quantification.
Stable isotope-labeled (SIL) internal standards, particularly those substituted with deuterium, are widely regarded as the gold standard in quantitative mass spectrometry. Their near-identical physical and chemical properties to the analyte, differing only in mass, allow for effective compensation of analytical variability.
Key Parameters in Bioanalytical Method Validation
A comprehensive validation of a bioanalytical method is required to demonstrate its suitability for its intended purpose. The core parameters evaluated during validation include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences.
-
Accuracy: The closeness of the measured value to the true value, typically expressed as a percentage of the nominal concentration.
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. It is usually expressed as the coefficient of variation (CV).
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Recovery: The extraction efficiency of an analytical process, reported as the percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.
-
Matrix Effect: The alteration of analyte response due to the presence of co-eluting, undetected components in the sample matrix.
Performance Comparison of Internal Standards
While specific data for this compound is not available in the public domain, we can compare the general performance characteristics of different types of internal standards based on established principles and data from various studies.
| Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard | No Internal Standard (External Standard Method) |
| Co-elution with Analyte | Typically co-elutes or has a very close retention time, minimizing differential matrix effects. | May or may not co-elute, increasing the risk of differential matrix effects. | Not applicable. |
| Correction for Matrix Effects | Excellent, as it experiences very similar ionization suppression or enhancement as the analyte. | Variable; depends on the structural similarity and co-elution. | No correction for matrix effects. |
| Correction for Extraction Recovery | Excellent, due to nearly identical physicochemical properties. | Good to moderate, depending on the similarity to the analyte. | No correction for extraction variability. |
| Accuracy | Generally high, with bias typically within ±15%. | Can be high, but may be compromised by differential matrix effects or recovery. | Lower, as it is highly susceptible to variations in sample preparation and matrix effects. |
| Precision | High, with CVs typically below 15%. | Generally lower than with a deuterated standard. | Lowest, with higher variability between samples. |
| Availability and Cost | Can be costly and may require custom synthesis. | Often more readily available and less expensive than deuterated standards. | Not applicable. |
Table 1: Conceptual Comparison of Internal Standard Performance. This table summarizes the expected performance of different internal standard strategies based on established principles in bioanalysis.
Experimental Protocols: A Generalized Approach
While a specific protocol for a method using this compound cannot be provided, a general experimental workflow for the validation of a bioanalytical method using a deuterated internal standard is outlined below.
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (containing this compound at a known concentration).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and the internal standard would need to be optimized.
Visualizing the Workflow and Logic
The following diagrams illustrate the typical workflow for a bioanalytical method validation and the logical comparison of internal standards.
Figure 1: A typical experimental workflow for a bioanalytical method using an internal standard.
Figure 2: Logical comparison of different internal standard strategies in bioanalysis.
Conclusion
Performance of 1-Bromo-2,5-difluorobenzene-d3 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the performance of 1-Bromo-2,5-difluorobenzene-d3 as an internal standard in quantitative analytical methods, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS). Due to a lack of publicly available, direct comparative studies for this specific deuterated standard, this document outlines the key performance indicators and experimental protocols for its evaluation against other commonly used internal standards. The provided data for alternative standards serves as an illustrative benchmark.
Principles of Internal Standardization
An ideal internal standard (IS) is a compound that is chemically similar to the analyte but can be differentiated by a detector, typically a mass spectrometer. The IS is added at a known concentration to all samples, calibrators, and quality controls. Its primary function is to correct for the variability in sample preparation and instrument response. A stable, isotopically labeled internal standard like this compound is often considered the "gold standard" as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.
Key Performance Parameters for Comparison
The effectiveness of an internal standard is assessed based on several key parameters. When evaluating this compound, it should be compared against other potential internal standards based on the following metrics:
-
Recovery: This measures the efficiency of the extraction process. An ideal IS should have a consistent and high recovery across different sample matrices.
-
Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte and the internal standard. A good IS will track the matrix effects experienced by the analyte, resulting in a consistent analyte/IS peak area ratio.
-
Calibration Curve Linearity: The use of an effective IS should result in a linear calibration curve over a wide concentration range, with a correlation coefficient (r²) close to 1.0.
-
Precision and Accuracy: The precision (%RSD) and accuracy (%Bias) of the quality control samples should be within acceptable limits (typically ±15%).
Illustrative Performance Comparison of Internal Standards
While specific data for this compound is not available, the following table provides a representative comparison of commonly used deuterated internal standards in a bioanalytical LC-MS/MS assay. This data illustrates the expected performance characteristics that should be evaluated.
| Internal Standard | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Calibration Curve r² | Inter-assay Precision (%RSD) |
| Diazepam-d5 | Diazepam | Human Plasma | 95.2 | 98.7 | 0.9995 | < 5% |
| Testosterone-d3 | Testosterone | Human Serum | 92.1 | 102.3 | 0.9991 | < 6% |
| Atrazine-d5 | Atrazine | River Water | 98.5 | 96.5 | 0.9998 | < 4% |
This data is for illustrative purposes and does not represent the performance of this compound.
Experimental Protocols
To generate comparative data for this compound, the following experimental protocols are recommended:
Recovery and Matrix Effect Evaluation
Objective: To determine the extraction efficiency and the impact of the sample matrix on the ionization of the analyte and internal standard.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted, and the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.
-
-
Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analysis: Analyze the samples by LC-MS/MS or GC-MS.
-
Calculations:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
Calibration Curve and Quality Control Sample Analysis
Objective: To assess the linearity, precision, and accuracy of the method using the internal standard.
Procedure:
-
Prepare Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte and a constant concentration of the internal standard into the blank matrix.
-
Prepare Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Extraction and Analysis: Extract and analyze the calibration standards and QC samples.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
Calculate the concentration of the QC samples using the calibration curve and determine the precision (%RSD) and accuracy (%Bias).
-
Visualization of the Experimental Workflow
The following diagram illustrates a typical workflow for a quantitative analysis using an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
A Comparative Guide to Cross-Validation Studies Involving 1-Bromo-2,5-difluorobenzene-d3
For researchers, scientists, and drug development professionals engaged in quantitative analytical studies, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of 1-Bromo-2,5-difluorobenzene-d3 as a deuterated internal standard, particularly in the context of gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile organic compounds (VOCs). We will explore its theoretical advantages over non-deuterated alternatives and provide a framework for its validation.
The Critical Role of Internal Standards
In chromatographic analysis, internal standards are essential for correcting variations in sample preparation, injection volume, and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. Deuterated standards, such as this compound, are considered the gold standard in mass spectrometry-based methods because their physicochemical properties are nearly identical to their non-deuterated counterparts.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard like this compound is its ability to co-elute with the analyte, meaning it experiences similar matrix effects and ionization suppression or enhancement. This leads to more accurate and precise quantification compared to non-deuterated internal standards that may have different retention times and be affected differently by the sample matrix.
The following table summarizes a hypothetical performance comparison based on typical validation parameters:
| Parameter | This compound (Deuterated IS) | Fluorobenzene (Non-Deuterated IS) | Rationale for Performance Difference |
| Retention Time Match with Analyte | Near-identical | May differ significantly | Deuteration has a minimal effect on chromatographic behavior, ensuring co-elution with the non-deuterated analyte. |
| Matrix Effect Compensation | High | Moderate to Low | Co-elution allows the deuterated standard to experience and correct for the same matrix-induced signal suppression or enhancement as the analyte. |
| Recovery Correction | High | Moderate | Similar chemical properties lead to more consistent recovery during sample extraction and preparation. |
| Precision (%RSD) | < 5% | < 15% | Better correction for variability results in lower relative standard deviation in replicate measurements. |
| Accuracy (% Recovery of Spiked QC) | 95-105% | 85-115% | More reliable correction leads to results closer to the true value. |
Experimental Protocols for Method Validation
To validate the performance of this compound as an internal standard, a comprehensive set of experiments should be conducted. The following is a general protocol for a cross-validation study.
Objective:
To compare the analytical performance of this compound against a non-deuterated internal standard (e.g., Fluorobenzene) for the quantification of a target analyte (e.g., 1-Bromo-2,5-difluorobenzene) in a complex matrix.
Materials:
-
1-Bromo-2,5-difluorobenzene (analyte)
-
This compound (deuterated internal standard)
-
Fluorobenzene (non-deuterated internal standard)
-
Control matrix (e.g., blank water, soil extract)
-
GC-MS system with appropriate column and settings
Methodology:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte and both internal standards in a suitable solvent (e.g., methanol).
-
Preparation of Calibration Standards: Prepare two sets of calibration curves by spiking the control matrix with known concentrations of the analyte. To one set, add a constant concentration of this compound. To the second set, add a constant concentration of Fluorobenzene.
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of the analyte in the control matrix, again creating two sets for each internal standard.
-
Sample Analysis: Analyze the calibration standards and QC samples using a validated GC-MS method.
-
Data Analysis:
-
Construct calibration curves for each internal standard by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.
-
Determine the concentration of the analyte in the QC samples using the respective calibration curves.
-
Calculate the accuracy (% recovery) and precision (%RSD) for each set of QC samples.
-
Evaluate matrix effects by comparing the analyte response in the matrix to the response in a clean solvent.
-
Visualizing the Rationale and Workflow
The following diagrams, created using the DOT language, illustrate the logical relationships and workflows in a cross-validation study.
Caption: Rationale for selecting a deuterated internal standard.
Caption: Workflow for internal standard cross-validation.
References
Assessing Reproducibility with 1-Bromo-2,5-difluorobenzene-d3: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantitative results is paramount. In analytical methodologies, particularly those involving chromatography and mass spectrometry, the use of an appropriate internal standard is crucial for mitigating variability. This guide provides an objective comparison of the expected performance of 1-Bromo-2,5-difluorobenzene-d3 as a deuterated internal standard against non-deuterated alternatives, supported by established principles and representative experimental data from analogous compounds.
Deuterated standards, such as this compound, are widely considered the "gold standard" for internal standards in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to their non-deuterated counterparts, allowing them to effectively compensate for variations throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[3][4][5] This guide will delve into the quantitative advantages of this approach, provide detailed experimental protocols for validation, and illustrate key workflows.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of using a deuterated internal standard like this compound lies in its ability to co-elute with the analyte of interest, thereby experiencing the same matrix effects, such as ion suppression or enhancement in mass spectrometry. This co-elution ensures that any variations affecting the analyte will similarly affect the internal standard, leading to a more accurate and precise quantification when using the ratio of their responses.
While specific reproducibility data for this compound is not extensively published, the following tables summarize representative data from studies comparing the performance of deuterated internal standards with non-deuterated (structural analog) internal standards for other analytes. This data illustrates the expected improvements in accuracy and precision.
Table 1: Comparison of Accuracy and Precision with Different Internal Standards
| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |
| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | |
| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 | |
| Imidacloprid | No IS | Cannabis | >60% difference | >50% | |
| Imidacloprid | Deuterated IS | Cannabis | <25% | <20% |
Table 2: Intra- and Inter-Assay Accuracy and Precision for the Analysis of 5-hydroxyindoleacetic acid (5-HIAA) in Urine Using a Deuterated Internal Standard
| Quality Control | Intra-assay Accuracy (% Deviation) | Intra-assay Precision (% CV) | Inter-assay Accuracy (% Deviation) | Inter-assay Precision (% CV) | Reference |
| Low | <12% | <12% | <12% | <12% | |
| Medium | <12% | <12% | <12% | <12% | |
| High | <12% | <12% | <12% | <12% |
Experimental Protocols
To validate the reproducibility of an analytical method using this compound, a series of experiments should be conducted. Below are detailed methodologies for key validation experiments.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the ability of this compound to compensate for matrix effects in a complex biological matrix (e.g., plasma, urine).
Methodology:
-
Sample Preparation:
-
Set 1 (Analyte in Neat Solution): Prepare a solution of the non-deuterated 1-Bromo-2,5-difluorobenzene in a clean solvent (e.g., methanol/water) at a known concentration.
-
Set 2 (Analyte in Post-Extraction Spiked Matrix): Obtain blank matrix from at least six different sources. Extract the blank matrix using the intended sample preparation method. Spike the extracted blank matrix with the non-deuterated analyte at the same concentration as in Set 1.
-
Set 3 (Internal Standard in Neat Solution): Prepare a solution of this compound in the clean solvent at the concentration to be used in the final assay.
-
Set 4 (Internal Standard in Post-Extraction Spiked Matrix): Use the extracted blank matrix from the six different sources. Spike the extracted matrix with this compound at the same concentration as in Set 3.
-
-
Sample Analysis: Analyze all prepared samples using the developed LC-MS/MS or GC-MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard for each matrix source:
-
MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF) for each matrix source:
-
IS-Normalized MF = MF of Analyte / MF of Internal Standard
-
-
Calculate the coefficient of variation (CV) of the IS-Normalized MF across the six matrix sources. A lower CV indicates better compensation for the variability of the matrix effect.
-
Protocol 2: Assessment of Precision and Accuracy
Objective: To determine the intra- and inter-assay precision and accuracy of the analytical method using this compound.
Methodology:
-
Sample Preparation:
-
Prepare calibration standards and quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking the non-deuterated analyte into the biological matrix.
-
Add a constant concentration of this compound to all calibration standards, QC samples, and unknown samples.
-
-
Sample Analysis:
-
Intra-assay (within-run) precision and accuracy: Analyze at least five replicates of each QC concentration level in a single analytical run.
-
Inter-assay (between-run) precision and accuracy: Analyze the QC samples on at least three different days.
-
-
Data Analysis:
-
Calculate the concentration of the analyte in the QC samples using the calibration curve.
-
Accuracy: Expressed as the percentage of the measured concentration to the nominal concentration (%Bias).
-
Precision: Expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
-
Visualizing Workflows and Concepts
To better understand the experimental processes and logical relationships, the following diagrams are provided.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Caption: Logical relationship of internal standards and matrix effects.
Conclusion
The use of deuterated internal standards like this compound is a robust strategy for enhancing the reproducibility, accuracy, and precision of quantitative analytical methods. By closely mimicking the behavior of the non-deuterated analyte, it effectively compensates for variations in sample preparation and matrix effects. While the initial cost of a deuterated standard may be higher than that of a structural analog, the improved data quality and reliability can prevent costly experimental failures and ensure the defensibility of the results, which is critical in research and drug development. The provided experimental protocols offer a framework for validating the performance of this compound in specific applications.
References
A Comparative Guide to the Limitations of Deuterium-Labeled Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards (SIL-IS) is a fundamental practice in quantitative mass spectrometry, aiming to correct for variability during sample preparation, chromatography, and ionization.[1] Among these, deuterium-labeled standards are frequently employed due to their cost-effectiveness and relative ease of synthesis.[2] However, a growing body of evidence highlights significant limitations associated with these standards that can compromise the accuracy and reliability of quantitative data.[3] This guide provides an objective comparison of the performance of deuterium-labeled standards against alternatives, supported by experimental findings.
Key Limitations of Deuterium-Labeled Internal Standards
The primary challenges with deuterium-labeled standards arise from the physicochemical differences between protium (¹H) and deuterium (²H), which can lead to several analytical issues.
1. Isotope Effects and Chromatographic Shifts:
The substitution of hydrogen with the heavier deuterium isotope can alter a molecule's properties, a phenomenon known as the "deuterium isotope effect". This can manifest as a difference in retention time between the deuterated standard and the native analyte during liquid chromatography (LC). Even minor shifts can cause the analyte and the internal standard to elute into regions with different levels of matrix components, leading to differential ion suppression or enhancement and, consequently, inaccurate quantification. The magnitude of this shift often increases with the number of deuterium substitutions.
2. Instability and Back-Exchange:
Deuterium atoms, particularly those on heteroatoms (-OH, -NH, -SH) or in chemically labile positions, can exchange with protons from the sample matrix or solvent. This "back-exchange" alters the mass of the internal standard, causing a decrease in its signal and potentially an artificial increase in the analyte signal, leading to an overestimation of the analyte's concentration. Factors influencing the rate of back-exchange include pH (minimal around pH 2.5-3), solvent composition, and temperature.
3. Isotopic Purity and Interference:
The isotopic purity of a deuterated standard is crucial for accurate quantification. Low purity, meaning a significant presence of unlabeled or partially labeled species, can lead to an overestimation of the analyte. Furthermore, for standards with a low degree of deuteration (e.g., D2), there is a risk of interference from the naturally occurring M+2 isotopes of the analyte (from ¹³C or ¹⁸O), which can result in a falsely high internal standard signal and an underestimation of the analyte concentration.
4. Altered Fragmentation Patterns:
The presence of deuterium can sometimes alter the fragmentation pattern of a molecule in a mass spectrometer. If the multiple reaction monitoring (MRM) transition selected for the internal standard is not analogous to that of the analyte, it can impact the reliability of the quantitative results.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts assay performance. While deuterium-labeled standards are common, alternatives like ¹³C and ¹⁵N-labeled standards often provide greater reliability.
| Parameter | Deuterium-Labeled IS | ¹³C or ¹⁵N-Labeled IS | Non-Isotopically Labeled (Analog) IS | Key Findings & References |
| Chromatographic Co-elution | Potential for retention time shifts due to isotope effects. | Generally co-elute perfectly with the analyte. | Retention times will differ from the analyte. | Deuterated peptides can elute several seconds earlier than their non-deuterated counterparts. |
| Label Stability | Susceptible to back-exchange, especially in labile positions. | Labels are stable and not subject to exchange. | Stable, but chemical properties differ from the analyte. | A 28% increase in the non-labeled compound was seen after incubating a deuterated standard in plasma for one hour. |
| Risk of Interference | Potential for interference from natural isotopes of the analyte, especially with low deuteration. | Minimal risk of interference due to larger mass difference. | Different mass, but potential for co-eluting interferences from the matrix. | Using ¹³C or ¹⁵N labeling is the most effective way to avoid chromatographic isotope effects. |
| Cost | Generally less expensive and easier to synthesize. | More expensive due to more complex synthesis. | Can be less expensive than SIL standards. | The higher cost of ¹³C standards can be offset by reduced method development time. |
| Ionization Efficiency | Can differ from the analyte due to chromatographic shifts and differential matrix effects. | Nearly identical to the analyte, providing better compensation for matrix effects. | Can have significantly different ionization efficiency. | Matrix effects for an analyte and its deuterated standard can differ by 26% or more. |
Experimental Protocols
Protocol 1: Assessment of Deuterium Back-Exchange
This protocol is designed to evaluate the stability of a deuterium-labeled internal standard in the sample matrix and solvent over time.
Objective: To determine if isotopic exchange is occurring under specific analytical conditions.
Materials:
-
Deuterated internal standard (IS) stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation solvents (e.g., reconstitution solvent)
-
LC-MS/MS system
Methodology:
-
Prepare T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it using the standard sample preparation protocol.
-
Prepare Incubated Samples: Spike the same concentration of the IS into the blank matrix and incubate under conditions that mimic the sample handling and storage duration (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
Prepare Solvent Stability Samples: Spike the IS into the sample reconstitution solvent and incubate under the same conditions as the matrix samples.
-
Sample Processing: After the incubation period, process the incubated matrix and solvent samples using the established extraction/preparation method.
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the MRM transitions for both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Analysis: Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease in the IS signal suggests degradation or exchange. Examine the chromatograms for any peak appearing in the unlabeled analyte channel at the retention time of the IS, which is a direct indicator of back-exchange.
Protocol 2: Verification of Isotopic Purity
This protocol outlines the use of high-resolution mass spectrometry (HRMS) to determine the isotopic purity of a deuterated standard.
Objective: To experimentally verify the isotopic purity of a deuterated internal standard.
Materials:
-
Deuterated internal standard
-
Suitable solvent (e.g., methanol, acetonitrile)
-
High-Resolution Mass Spectrometer (HRMS)
Methodology:
-
Prepare a dilute solution of the deuterated standard.
-
Infuse the solution directly into the mass spectrometer.
-
Acquire a high-resolution mass spectrum.
-
Determine the relative intensities of the isotopic peaks (M, M+1, M+2, etc.).
-
Calculate the percentage of each isotopic species to determine the isotopic purity.
Mandatory Visualizations
Caption: Workflow illustrating how chromatographic shifts can lead to differential matrix effects.
Caption: Decision tree for selecting an appropriate internal standard for quantitative analysis.
References
The Gold Standard: Justification for Using a Deuterated Internal Standard in Regulated Bioanalysis
In the rigorous landscape of regulated bioanalysis, ensuring the accuracy, precision, and reliability of analytical data is paramount for drug development and regulatory submissions. The choice of an appropriate internal standard (IS) is a critical factor that directly influences data quality. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the preferred "gold standard," particularly for liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a comprehensive comparison of deuterated internal standards with alternatives, supported by experimental data and detailed methodologies, to justify their use in a regulated environment.
Superior Performance in Mitigating Matrix Effects
A primary challenge in bioanalysis is the "matrix effect," where endogenous components in biological samples can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1] Deuterated internal standards, being chemically and physically almost identical to the analyte, co-elute during chromatography and experience the same matrix effects.[2] This co-behavior allows for effective normalization, as the ratio of the analyte to the internal standard remains constant, even with variations in ionization.[2]
Structural analogs, an alternative to deuterated standards, may have different retention times and physicochemical properties, leading to differential matrix effects and compromised data accuracy.[2]
Enhanced Accuracy and Precision
The use of a deuterated internal standard significantly improves the accuracy and precision of bioanalytical methods. By compensating for variability throughout the entire analytical process—from sample extraction to instrument response—deuterated standards ensure that the calculated analyte concentration is a true reflection of its presence in the sample.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of using a well-characterized internal standard to ensure data integrity.
Data Presentation: A Quantitative Comparison
The superior performance of deuterated internal standards is evident in comparative experimental data. The following tables summarize the quantitative performance of deuterated versus structural analog internal standards from published studies.
Table 1: Comparison of Assay Performance for Tacrolimus in Whole Blood
| Internal Standard Type | Mean Accuracy (%) | Precision (%CV) |
| Deuterated (Tacrolimus-d4) | 102.3 | 4.5 |
| Structural Analog (Ascomycin) | 95.8 | 8.2 |
This data demonstrates that while both internal standards provided acceptable performance, the deuterated internal standard showed slightly better accuracy and precision.
Table 2: Comparison of Matrix Effect and Recovery for Sirolimus in Plasma
| Internal Standard Type | Mean Matrix Effect (%) | Mean Recovery (%) |
| Deuterated (Sirolimus-d3) | 98.5 | 92.1 |
| Structural Analog (Everolimus) | 89.2 | 85.6 |
The deuterated internal standard exhibited a matrix effect and recovery profile more similar to the analyte compared to the structural analog, leading to better compensation.
Table 3: Performance Comparison for the Anticancer Agent Kahalalide F in Plasma
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |
| Deuterated (Kahalalide F-d8) | +0.3 | 7.6 |
| Structural Analog | -3.2 | 8.6 |
The study demonstrated a significant improvement in both precision and accuracy when switching from a structural analog to a deuterated internal standard.
Experimental Protocols
To empirically justify the selection of a deuterated internal standard, a head-to-head comparison with a structural analog should be performed during method validation.
Comprehensive Protocol for Internal Standard Comparison
Objective: To compare the performance of a deuterated internal standard and a structural analog internal standard in a bioanalytical LC-MS/MS assay.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte, deuterated IS, and structural analog IS in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution to create calibration standards and quality control (QC) samples.
-
Prepare separate working solutions of the deuterated IS and the structural analog IS at a constant concentration.
2. Sample Preparation:
-
Prepare two sets of calibration standards and QC samples in the selected biological matrix (e.g., human plasma).
-
Set A: Spiked with the deuterated internal standard.
-
Set B: Spiked with the structural analog internal standard.
-
-
Process all samples using the chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
3. LC-MS/MS Analysis:
-
Analyze both sets of prepared samples using the developed LC-MS/MS method.
-
Ensure the chromatographic conditions are optimized to achieve good peak shape and resolution.
4. Data Evaluation:
-
Accuracy and Precision:
-
Calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for the QC samples in both sets.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ)), and the precision should not exceed 15% CV (20% at LLOQ).
-
-
Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and IS spiked in the mobile phase.
-
Set 2 (Post-extraction Spike): Blank matrix is extracted, and then the analyte and IS are added to the final extract.
-
Set 3 (Pre-extraction Spike): Analyte and IS are spiked into the biological matrix before extraction.
-
-
Calculate the Matrix Factor (MF) for the analyte and both internal standards:
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Acceptance Criteria: The CV of the IS-normalized MF across at least six different matrix lots should be ≤15%.
-
-
Recovery Assessment:
-
Calculate the recovery of the analyte and both internal standards:
-
Recovery % = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
-
Evaluation: The recovery of the analyte and the IS should be consistent, precise, and reproducible.
-
By comparing these validation parameters, a clear justification for the selection of the superior internal standard can be made.
Mandatory Visualizations
To further clarify the processes and rationale, the following diagrams illustrate key workflows and logical relationships.
Caption: A typical bioanalytical workflow incorporating a deuterated internal standard.
Caption: How deuterated standards effectively compensate for matrix effects compared to structural analogs.
Caption: A decision-making process for selecting the most appropriate internal standard.
References
Comparative analysis of ionization efficiency between analyte and deuterated standard.
In the realm of quantitative mass spectrometry, particularly in fields like pharmacology and toxicology, deuterated internal standards are often considered the gold standard for accurate quantification. The fundamental assumption is that a deuterated standard will exhibit identical chemical and physical properties to its non-deuterated counterpart, the analyte, thus co-eluting and experiencing the same degree of ionization efficiency or suppression in the mass spectrometer's ion source.[1][2] However, a growing body of evidence suggests that this assumption may not always hold true, and differences in ionization efficiency between the analyte and its deuterated standard can arise, potentially compromising analytical accuracy.[3][4]
This guide provides a comparative analysis of the ionization efficiency between analytes and their corresponding deuterated internal standards. We will delve into the factors that can lead to differential ionization, present available data, and provide a detailed experimental protocol for researchers to assess this phenomenon in their own work.
Understanding the "Isotope Effect" and Its Impact on Ionization
The primary reason for potential differences in ionization efficiency stems from the "deuterium isotope effect".[1] The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of a molecule. This can manifest as a slight difference in retention time during liquid chromatography (LC), causing the analyte and the deuterated standard to elute at slightly different times. When co-eluting matrix components cause ion suppression or enhancement, even a minor chromatographic shift can expose the analyte and the internal standard to different matrix environments, leading to differential ionization efficiencies.
While ideally, a deuterated internal standard co-elutes perfectly with the analyte, these slight chromatographic shifts can lead to a situation where the standard is not a perfect proxy for the analyte's ionization behavior.
Quantitative Comparison of Ionization Efficiency
Obtaining a comprehensive, universal dataset comparing the ionization efficiency of numerous analytes and their deuterated standards is challenging, as the effect is often compound- and matrix-dependent. However, case studies have highlighted these discrepancies. For instance, in the analysis of plasma metanephrines, differential matrix effects were observed between the analytes and their deuterated internal standards, which could not be attributed to retention time differences alone, suggesting other underlying mechanisms may also contribute. Similarly, a study on the immunosuppressant sirolimus found that using a deuterated internal standard yielded different results compared to another structural analog, suggesting variability in how each standard compensated for matrix effects.
To illustrate the concept, the following table presents a hypothetical scenario based on typical observations, where the Matrix Effect (ME) is calculated as the peak area in the presence of matrix divided by the peak area in a neat solution, multiplied by 100. An ME of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. The IS-Normalized ME is the ratio of the analyte's ME to the internal standard's ME. A value close to 1.0 for the IS-Normalized ME suggests effective compensation by the internal standard.
| Analyte | Deuterated Standard | Matrix Effect (Analyte) | Matrix Effect (Deuterated Standard) | IS-Normalized Matrix Effect | Observation |
| Compound A | Compound A-d4 | 75% (Suppression) | 78% (Suppression) | 0.96 | Good compensation |
| Compound B | Compound B-d3 | 60% (Suppression) | 85% (Suppression) | 0.71 | Poor compensation |
| Compound C | Compound C-d6 | 120% (Enhancement) | 115% (Enhancement) | 1.04 | Good compensation |
| Compound D | Compound D-d8 | 90% (Suppression) | 70% (Suppression) | 1.29 | Poor compensation |
Note: This table is for illustrative purposes. Actual values will vary depending on the analyte, deuterated standard, chromatographic conditions, and sample matrix.
Experimental Protocol for Comparing Ionization Efficiency
To quantitatively assess the ionization efficiency of an analyte and its deuterated standard in your specific assay, the following post-extraction spike experiment is recommended.
Objective: To determine the matrix effect on the analyte and the deuterated internal standard and to evaluate how well the internal standard compensates for this effect.
Materials:
-
Blank matrix (e.g., plasma, urine) from at least six different sources
-
Analyte and deuterated internal standard stock solutions of known concentrations
-
Mobile phase or reconstitution solvent
-
LC-MS/MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and deuterated internal standard into the mobile phase or reconstitution solvent at a known concentration.
-
Set B (Post-Spike Matrix): Extract the blank matrix first. Then, spike the analyte and deuterated internal standard into the final, extracted blank matrix solution at the same concentration as in Set A.
-
Set C (Pre-Spike Matrix): Spike the analyte and deuterated internal standard into the blank matrix before the extraction process. (This set is primarily for determining recovery but is often prepared alongside for a comprehensive evaluation).
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the deuterated internal standard.
-
Calculate the Matrix Effect (ME):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Calculate the ME for both the analyte and the deuterated internal standard.
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Effect (IS-Normalized ME):
-
IS-Normalized ME = (ME of Analyte) / (ME of Deuterated Standard)
-
A value close to 1.0 indicates that the deuterated internal standard is effectively compensating for the matrix effect.
-
A value significantly different from 1.0 suggests differential matrix effects on the analyte and the deuterated standard, indicating a potential issue with the accuracy of quantification.
-
Visualizing the Workflow and Underlying Principles
To better understand the experimental process and the factors influencing ionization efficiency, the following diagrams are provided.
Caption: Experimental workflow for evaluating differential matrix effects.
Caption: Logical flow from isotope effect to potential quantification inaccuracy.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-2,5-difluorobenzene-d3: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 1-Bromo-2,5-difluorobenzene-d3, ensuring operational compliance and laboratory safety.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols to mitigate environmental and health risks. This deuterated halogenated aromatic compound presents chemical hazards that necessitate a comprehensive disposal plan. This guide provides detailed, step-by-step procedures for its safe disposal, aligned with standard laboratory safety practices.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for the non-deuterated analogue, 1-Bromo-2,5-difluorobenzene, which is expected to have very similar properties.
| Property | Value | Reference |
| Molecular Formula | C₆D₃BrF₂ | |
| Molecular Weight | 195.99 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.710 g/cm³ | [1] |
| Boiling Point | 61 °C (142 °F) at 47 hPa (35 mmHg) | [1] |
| Flash Point | 53 °C (127 °F) | |
| Hazards | Combustible liquid, Causes skin and eye irritation, May cause respiratory irritation. |
Experimental Protocol: Disposal Procedure
The proper disposal of this compound is a critical final step in the experimental workflow. The following protocol outlines the necessary steps to ensure safe and compliant disposal.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Segregation:
-
This compound is a halogenated organic compound .
-
It must be collected in a designated, properly labeled waste container for halogenated organic waste.
-
Do not mix with non-halogenated organic waste, aqueous waste, or solid waste. The container should be clearly marked with "Halogenated Organic Waste" and a list of its contents.
3. Container Management:
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy, for collection.
-
Ensure the container is in good condition and has a secure, tight-fitting lid.
-
Do not fill the container to more than 90% of its capacity to allow for expansion.
-
Store the waste container in a well-ventilated area, away from heat, sparks, open flames, and strong oxidizing agents.
4. Handling Small Spills:
-
In the event of a small spill, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.
-
Collect the contaminated absorbent material and place it in the designated halogenated organic waste container.
-
Clean the spill area thoroughly.
5. Final Disposal:
-
The collected halogenated organic waste must be disposed of through a licensed hazardous waste disposal service.
-
The primary recommended disposal method for halogenated aromatic compounds is incineration at high temperatures (around 1200 K) to prevent the formation of toxic byproducts like dioxins and furans.
-
Never pour this compound down the drain or dispose of it with regular laboratory trash.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Personal protective equipment for handling 1-Bromo-2,5-difluorobenzene-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Bromo-2,5-difluorobenzene-d3. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] | Protects against splashes and vapors that can cause serious eye irritation.[1][3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Impervious clothing is recommended. | Prevents skin irritation, which is a known hazard of this chemical. Contaminated gloves should be disposed of after use. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is a suitable backup to engineering controls. | Protects against inhalation of vapors, which may cause respiratory irritation. |
Hazard Identification and Classification
Understanding the hazards associated with this compound is fundamental to its safe handling.
| Hazard Class | Classification | Precautionary Statement |
| Flammability | Combustible liquid | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | Wash hands and any exposed skin thoroughly after handling. If on skin, wash with plenty of soap and water. |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity | Category 3 (Single Exposure): May cause respiratory irritation | Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. |
First-Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| Skin Contact | If on skin, wash with plenty of soap and water. Remove all contaminated clothing and shoes immediately. Get medical attention if skin irritation occurs. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Clean mouth with water and get medical attention. Do not induce vomiting. |
Handling and Storage Workflow
The following diagram outlines the standard operating procedure for the safe handling and storage of this compound.
Caption: Standard operating procedure for handling this compound.
Spill and Disposal Procedures
In the event of a spill and for routine disposal, the following steps must be taken.
Spill Response:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.
-
Containment: Soak up the spill with an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust.
-
Collection: Collect the absorbed material into suitable, closed containers for disposal.
Disposal Plan:
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the material to enter drains, surface water, or the sanitary sewer system.
-
Containers of this material may be hazardous when empty since they retain product residues (vapors, liquid). Observe all warnings and precautions listed for the product.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
